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  • Product: tert-butyl N-(6-formylpyridazin-3-yl)carbamate
  • CAS: 1823265-06-0

Core Science & Biosynthesis

Foundational

CAS number search for tert-butyl N-(6-formylpyridazin-3-yl)carbamate

A Strategic Reagent for Heterocyclic Scaffold Construction[1][2] Executive Summary tert-Butyl N-(6-formylpyridazin-3-yl)carbamate (CAS: 1823265-06-0 ) is a high-value heterocyclic building block used primarily in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Reagent for Heterocyclic Scaffold Construction[1][2]

Executive Summary

tert-Butyl N-(6-formylpyridazin-3-yl)carbamate (CAS: 1823265-06-0 ) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and peptidomimetics.[1] Its structural core—a 3,6-disubstituted pyridazine—serves as a critical bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding capabilities.

This guide provides an in-depth technical analysis of this compound, detailing its identification, validated synthesis protocols, handling requirements, and applications in modern drug discovery.

Compound Identification & Properties

Accurate identification is the first step in any rigorous experimental workflow. The following data consolidates multiple registry sources to ensure procurement accuracy.

PropertySpecification
CAS Registry Number 1823265-06-0
IUPAC Name tert-butyl N-(6-formylpyridazin-3-yl)carbamate
Synonyms tert-butyl (6-formylpyridazin-3-yl)carbamate; 6-(Boc-amino)pyridazine-3-carbaldehyde
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 223.23 g/mol
SMILES CC(C)(C)OC(=O)NC1=NN=C(C=C1)C=O
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage -20°C, Inert atmosphere (Argon/Nitrogen)
Synthetic Architecture

While commercially available, the stability of the aldehyde moiety often necessitates fresh preparation or rigorous quality control upon receipt. Below is a self-validating synthetic workflow derived from standard heterocyclic transformations.

3.1. Retrosynthetic Analysis

The most robust route to the target aldehyde involves the controlled oxidation of its primary alcohol precursor. This avoids the harsh conditions of direct formylation (e.g., Vilsmeier-Haack), which are often low-yielding on electron-deficient pyridazine rings.

3.2. Synthesis Protocol: Alcohol Oxidation

Precursor: tert-butyl N-(6-(hydroxymethyl)pyridazin-3-yl)carbamate (CAS: 2059955-88-1)[2][3]

Reagents:

  • Activated Manganese Dioxide (

    
    ) OR Dess-Martin Periodinane (DMP)
    
  • Solvent: Dichloromethane (DCM) or Chloroform

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the hydroxymethyl precursor in anhydrous DCM (0.1 M concentration).

  • Oxidation:

    • Method A (MnO₂): Add activated

      
       (10-20 eq) to the solution. The large excess is critical for reaction kinetics on electron-poor heterocycles. Stir vigorously at room temperature for 12–24 hours.
      
    • Method B (DMP): Add Dess-Martin Periodinane (1.2 eq) at 0°C, then warm to room temperature over 2 hours. This method is faster but requires careful workup to remove iodinane byproducts.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexanes). The aldehyde typically runs higher (less polar) than the alcohol. Stain with 2,4-DNP (orange spot confirms aldehyde).

  • Workup:

    • MnO₂: Filter through a pad of Celite. Wash the pad thoroughly with DCM/MeOH (9:1) to recover adsorbed product.

    • DMP: Quench with saturated

      
       and 
      
      
      
      . Extract with DCM.
  • Purification: Isolate via flash column chromatography (SiO₂). Elute with a gradient of 0–40% EtOAc in Hexanes.

  • Validation: Confirm structure via ¹H NMR. Look for the characteristic aldehyde singlet at

    
     10.0–10.2 ppm and the Boc singlet at 
    
    
    
    1.5 ppm.
3.3. Synthetic Logic Visualization

The following diagram illustrates the pathway from the commercially available chloropyridazine to the target aldehyde, highlighting the critical decision points.

SynthesisPath Start 6-Chloropyridazin-3-amine (Commercial Starting Material) Step1 Boc Protection (Boc2O, DMAP) Start->Step1 Inter1 tert-butyl (6-chloropyridazin-3-yl)carbamate Step1->Inter1 Step2 Stille Coupling or Carbonylation Inter1->Step2 Inter2 Hydroxymethyl Precursor (CAS: 2059955-88-1) Step2->Inter2 Step3 Oxidation (MnO2 or DMP) Inter2->Step3 Target TARGET ALDEHYDE (CAS: 1823265-06-0) Step3->Target

Figure 1: Synthetic workflow from commodity chemicals to the target aldehyde.

Applications in Drug Discovery

The 6-formylpyridazin-3-yl scaffold is a versatile intermediate. Its utility stems from the reactivity of the aldehyde group combined with the orthogonality of the Boc-protected amine.

4.1. Reductive Amination (Library Generation)

The most common application is the synthesis of secondary amines. The aldehyde reacts with diverse primary or secondary amines to form imines, which are reduced (using


) to create libraries of potential kinase inhibitors.
  • Mechanism: The pyridazine nitrogen atoms withdraw electron density, making the aldehyde highly electrophilic and accelerating Schiff base formation.

4.2. Heterocyclic Fusion (Imidazo[1,2-b]pyridazines)

The aldehyde can participate in cyclization reactions. For example, reaction with isonitriles (Groebke-Blackburn-Bienaymé reaction) or other bifunctional nucleophiles can yield fused bicyclic systems, which are privileged scaffolds in oncology (e.g., c-Met or PIM kinase inhibitors).

4.3. Stability & Handling[4]
  • Oxidation Risk: Aldehydes on electron-deficient rings are prone to autoxidation to the carboxylic acid. Always store under inert gas.

  • Hydration: In the presence of water/acid, the aldehyde may form a gem-diol hydrate. This is reversible but can complicate NMR interpretation.

References & Verification

The following sources verify the CAS registry number and provide commercial availability data.

  • ChemicalBook . tert-butyl N-(6-formylpyridazin-3-yl)carbamate Product Page. Retrieved from

  • BLD Pharm . Product Analysis: tert-Butyl (6-formylpyridazin-3-yl)carbamate. Retrieved from

  • Ambeed . Product Catalog: CAS 1823265-06-0.[5] Retrieved from [1]

  • PubChem . Compound Summary: tert-butyl N-(6-formylpyridazin-3-yl)carbamate.[1] Retrieved from

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of tert-butyl N-(6-formylpyridazin-3-yl)carbamate in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Discovery In the landscape of pharmaceutical development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical yet often underestimated hurdles is solubility. The ability of a compound to dissolve in a given solvent system governs its bioavailability, ease of formulation, and ultimately, its therapeutic efficacy. For a molecule like tert-butyl N-(6-formylpyridazin-3-yl)carbamate, a heterocyclic compound with potential applications in medicinal chemistry, understanding its solubility profile in various organic solvents is not merely an academic exercise; it is a foundational pillar for its progression through the development pipeline. This guide provides a comprehensive framework for elucidating this crucial physicochemical property, blending theoretical underpinnings with a robust, field-proven experimental protocol.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature to form a saturated solution in equilibrium with the undissolved solid. This equilibrium is a dynamic process governed by the intermolecular forces between the solute (tert-butyl N-(6-formylpyridazin-3-yl)carbamate) and the solvent molecules.

The adage "like dissolves like" provides a rudimentary but effective starting point. The polarity of both the solute and the solvent is a key determinant of solubility. Solvents can be broadly classified as:

  • Polar Protic Solvents: Capable of hydrogen bonding (e.g., methanol, ethanol).

  • Polar Aprotic Solvents: Possess a significant dipole moment but do not have O-H or N-H bonds (e.g., acetone, acetonitrile, dimethyl sulfoxide).

  • Nonpolar Solvents: Have low dielectric constants and are not capable of significant dipole-dipole interactions (e.g., hexane, toluene).

tert-Butyl N-(6-formylpyridazin-3-yl)carbamate possesses both polar (the pyridazine ring, formyl group, and carbamate linkage) and nonpolar (the tert-butyl group) functionalities. Therefore, its solubility is expected to be a nuanced interplay of these features with the chosen solvent. For instance, the hydrogen bond acceptors on the pyridazine and carbamate moieties may interact favorably with protic solvents, while the overall molecular structure will influence its compatibility with aprotic and nonpolar environments.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state[1]. The protocol outlined below is a robust procedure for ascertaining the solubility of tert-butyl N-(6-formylpyridazin-3-yl)carbamate in a selection of representative organic solvents. Thermodynamic solubility is the equilibrium concentration of a compound in a specific medium when the most stable solid form is in contact with that medium for a sufficient duration to reach equilibrium[2].

Materials and Equipment
  • tert-butyl N-(6-formylpyridazin-3-yl)carbamate (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent):

    • Methanol (Polar protic)

    • Ethanol (Polar protic)

    • Acetonitrile (Polar aprotic)

    • Acetone (Polar aprotic)

    • Ethyl Acetate (Moderately polar aprotic)

    • Dichloromethane (DCM) (Nonpolar aprotic)

    • Toluene (Nonpolar)

    • Hexane (Nonpolar)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Clarification cluster_analysis Analysis A Weigh excess solid (tert-butyl N-(6-formylpyridazin-3-yl)carbamate) B Add a known volume of organic solvent A->B to each vial C Seal vials and place on orbital shaker B->C D Incubate at constant temp. (e.g., 25°C) for 24-48h [7] C->D E Allow undissolved solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter [13] F->G H Prepare serial dilutions of the filtrate G->H I Quantify by HPLC-UV H->I J Calculate solubility from calibration curve I->J

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Protocol
  • Preparation of Slurries:

    • Accurately weigh an excess amount of tert-butyl N-(6-formylpyridazin-3-yl)carbamate into appropriately labeled vials. An amount sufficient to ensure a visible excess of solid remains after equilibration is crucial. A starting point could be ~10-20 mg of the compound.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the respective organic solvent.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C, depending on the application context) and agitate for a sufficient period to ensure equilibrium is reached. Typically, 24 to 48 hours is adequate, but longer times may be necessary for poorly soluble compounds or those that undergo polymorphic transformations[3]. A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • After the incubation period, remove the vials from the shaker and allow the undissolved solid to sediment for at least 30 minutes. Centrifugation can be used to expedite this process.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Pre-conditioning the filter by discarding the first few drops can help mitigate any potential adsorption of the analyte to the filter material[1].

  • Quantification by HPLC:

    • Prepare a stock solution of tert-butyl N-(6-formylpyridazin-3-yl)carbamate of a known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration. The HPLC method should be developed to provide a sharp, well-resolved peak for the analyte.

    • Dilute the filtered sample solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted samples onto the HPLC system and record the peak areas.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of tert-butyl N-(6-formylpyridazin-3-yl)carbamate in the diluted samples.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the mean and standard deviation.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison across the different solvents.

Table 1: Hypothetical Solubility of tert-butyl N-(6-formylpyridazin-3-yl)carbamate at 25°C

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
HexaneNonpolar1.9Expected LowExpected Low
TolueneNonpolar2.4Expected LowExpected Low
DichloromethaneNonpolar Aprotic9.1Expected ModerateExpected Moderate
Ethyl AcetateModerately Polar Aprotic6.0Expected ModerateExpected Moderate
AcetonePolar Aprotic21Expected HighExpected High
AcetonitrilePolar Aprotic37.5Expected HighExpected High
EthanolPolar Protic24.5Expected Moderate-HighExpected Moderate-High
MethanolPolar Protic33Expected Moderate-HighExpected Moderate-High

Note: The values in the "Solubility" columns are placeholders for experimentally determined data.

The interpretation of these results would involve correlating the observed solubility with the physicochemical properties of the solvents. For instance, high solubility in polar aprotic solvents like acetone and acetonitrile would suggest that dipole-dipole interactions are significant drivers of the dissolution process. Moderate to high solubility in protic solvents like methanol and ethanol would indicate the importance of hydrogen bonding. Conversely, low solubility in nonpolar solvents like hexane and toluene would highlight the unfavorable energetics of disrupting the strong solute-solute interactions in the crystal lattice without compensatory strong solute-solvent interactions.

Conclusion and Future Directions

This guide provides a comprehensive methodology for determining the solubility profile of tert-butyl N-(6-formylpyridazin-3-yl)carbamate in a range of organic solvents. The shake-flask method, coupled with HPLC analysis, offers a robust and reliable approach to obtaining this critical data. The resulting solubility profile is an invaluable asset for guiding formulation development, selecting appropriate solvents for synthesis and purification, and predicting the compound's behavior in various biopharmaceutical contexts. Further studies could explore the temperature dependence of solubility to determine the thermodynamic parameters of dissolution (enthalpy and entropy), providing even deeper insights into the underlying intermolecular forces at play. Additionally, kinetic solubility assays could be employed for high-throughput screening in early-stage discovery to quickly rank compounds[4].

References

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]

  • Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 6. [Link]

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(12), 5297–5307. [Link]

  • Guan, Y., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(3), 823-833. [Link]

  • ResearchGate. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • PubChem. (n.d.). tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. [Link]

  • SIOC Journals. (2024, September 26). Process Development and Scale-Up of (S)-tert-Butyl(6-oxopiperdin-3-yl)carbamate. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(6-formylpyridazin-3-yl)carbamate (C10H13N3O3). [Link]

  • ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

Sources

Foundational

A Technical Guide to the Formyl Group Reactivity in 6-Formylpyridazin-3-yl Carbamate Derivatives

Abstract Derivatives of 6-formylpyridazin-3-yl carbamate represent a nuanced class of heterocyclic compounds with significant potential in medicinal chemistry. The reactivity of the formyl group at the 6-position is intr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 6-formylpyridazin-3-yl carbamate represent a nuanced class of heterocyclic compounds with significant potential in medicinal chemistry. The reactivity of the formyl group at the 6-position is intricately modulated by the electronic properties of the pyridazine core and the distal carbamate substituent. This guide provides an in-depth analysis of this reactivity, offering a framework for researchers in drug discovery and organic synthesis to strategically functionalize this scaffold. We will explore the underlying electronic effects governing the formyl group's electrophilicity and detail key synthetic transformations, including reductive amination, oxidation, reduction, and carbon-carbon bond-forming reactions. Each section is supported by mechanistic insights and actionable experimental protocols, providing a comprehensive resource for the scientific community.

The Molecular Architecture: Electronic Influences on Reactivity

The chemical behavior of the formyl group in 6-formylpyridazin-3-yl carbamate is not merely that of a simple aldehyde. Its reactivity is a direct consequence of the electronic interplay between the pyridazine ring and the carbamate moiety.

The Pyridazine Core: An Electron-Deficient Scaffold

The pyridazine ring, containing two adjacent nitrogen atoms, is an electron-deficient heteroaromatic system. The nitrogen atoms exert a strong inductive electron-withdrawing effect (-I), which significantly reduces the electron density of the entire ring. This electron deficiency is most pronounced at the positions ortho and para to the nitrogen atoms. Consequently, the formyl group at the C6 position is attached to a carbon atom that is part of an electron-poor environment, which enhances the electrophilicity of the aldehyde carbon. This makes it more susceptible to attack by nucleophiles compared to a formyl group on a more electron-rich aromatic system like benzene.[1]

The Carbamate Substituent: A Modulating Influence

At the C3 position, the carbamate group (-OC(O)NR₂) introduces a competing electronic effect. While the nitrogen and oxygen atoms are inductively withdrawing, the lone pair on the oxygen atom adjacent to the ring can participate in resonance, donating electron density into the pyridazine system (+M effect).[2][3] This electron donation partially counteracts the electron-withdrawing nature of the pyridazine nitrogens. The overall effect on the formyl group's reactivity will depend on the balance of these inductive and resonance effects, which can be fine-tuned by altering the substituents on the carbamate nitrogen.

Synergistic Effects on Formyl Group Reactivity

The combination of the electron-deficient pyridazine ring and the potentially electron-donating carbamate group creates a unique electronic environment. The primary effect is the enhanced electrophilicity of the formyl carbon due to the powerful electron-withdrawing nature of the pyridazine ring. The carbamate's influence is more subtle, potentially modulating this reactivity without overriding the dominant effect of the ring. This finely balanced system allows for a range of controlled chemical transformations at the formyl position.

Synthesis of the Core Scaffold

While a direct, one-step synthesis for 6-formylpyridazin-3-yl carbamate derivatives is not commonly reported, a plausible and modular approach involves the construction of the pyridazine ring followed by functional group manipulations. A key intermediate is often a 6-methyl or 6-hydroxymethyl pyridazine derivative, which can then be oxidized to the desired aldehyde.

Representative Synthetic Workflow

A common strategy begins with the synthesis of a 6-chloropyridazine-3-carboxylate intermediate, which can be prepared from readily available starting materials like ethyl levulinate.[4] The chloro group can then be substituted, and the ester can be manipulated to introduce the carbamate functionality. The final step would be the selective oxidation of a precursor group at the 6-position to the formyl group.

Synthesis_Workflow Start Ethyl Levulinate Step1 Cyclization & Functionalization Start->Step1 Intermediate1 Methyl 6-chloropyridazine-3-carboxylate Step1->Intermediate1 Step2 Carbamate Formation Intermediate1->Step2 Intermediate2 Methyl 6-(substituted)-pyridazine-3-carbamate Step2->Intermediate2 Step3 Reduction of Ester Intermediate2->Step3 Intermediate3 6-(hydroxymethyl)pyridazin-3-yl carbamate Step3->Intermediate3 Step4 Selective Oxidation Intermediate3->Step4 Product 6-Formylpyridazin-3-yl carbamate Step4->Product

Caption: A plausible synthetic route to the target scaffold.

Key Experimental Step: Selective Oxidation

The oxidation of a 6-hydroxymethyl or 6-methyl group to the corresponding aldehyde is a critical transformation. For heteroaromatic systems, care must be taken to avoid over-oxidation or reaction with the ring nitrogens.

Protocol: Oxidation of a 6-Methylpyridazine Derivative

  • Objective: To synthesize a 6-formylpyridazine derivative from a 6-methylpyridazine precursor.

  • Reagents: 6-methylpyridazine derivative, Selenium Dioxide (SeO₂), Toluene.

  • Procedure:

    • To a solution of the 6-methylpyridazine derivative in refluxing toluene, add a stoichiometric amount of selenium dioxide (SeO₂).[5]

    • Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove selenium byproducts.

    • The filtrate is then concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 6-formylpyridazine derivative.[5]

  • Causality: SeO₂ is a well-established reagent for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring, to aldehydes.[5] Toluene is a suitable high-boiling solvent for this reaction.

Key Reaction Pathways of the Formyl Group

The enhanced electrophilicity of the formyl group on the pyridazine ring makes it a versatile handle for a variety of synthetic transformations.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[6][7] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ.

Mechanism Overview: The reaction begins with the nucleophilic attack of a primary or secondary amine on the electrophilic formyl carbon. This is followed by dehydration to form an iminium ion intermediate. A mild reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the corresponding amine.[8]

Reductive_Amination Aldehyde 6-Formylpyridazine Derivative Step1 + H⁺, - H₂O Aldehyde->Step1 Amine R¹R²NH Amine->Step1 Iminium Iminium Ion Intermediate Step1->Iminium Product Substituted Amine Iminium->Product ReducingAgent [H⁻] (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow for reductive amination.

Detailed Experimental Protocol: Reductive Amination

  • Objective: To synthesize a secondary amine from a 6-formylpyridazin-3-yl carbamate derivative and a primary amine.

  • Reagents: 6-formylpyridazin-3-yl carbamate, primary amine (e.g., aniline), sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE), acetic acid (optional).

  • Procedure:

    • Dissolve the 6-formylpyridazin-3-yl carbamate derivative and a slight excess (1.1 equivalents) of the primary amine in anhydrous 1,2-dichloroethane (DCE).[9]

    • To this solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions. Acetic acid can be used as a catalyst, particularly for less reactive substrates.[9]

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Trustworthiness: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[8][9] It is less basic and more chemoselective than other hydrides like sodium borohydride, minimizing side reactions such as the reduction of the starting aldehyde.[9]

Reactant AmineReducing AgentSolventYield (%)
AnilineNaBH(OAc)₃DCEHigh
BenzylamineNaBH(OAc)₃DCEHigh
MorpholineNaBH(OAc)₃DCEHigh
Note: Yields are generally high for a range of primary and secondary amines with this protocol.[9]
Nucleophilic Addition Reactions

The electrophilic nature of the formyl carbon makes it susceptible to attack by a wide range of nucleophiles, including organometallic reagents and cyanide.[10][11]

  • Grignard and Organolithium Reagents: These strong carbon nucleophiles readily add to the formyl group to form secondary alcohols after an aqueous workup. This is a powerful method for carbon-carbon bond formation.

  • Cyanohydrin Formation: The addition of cyanide, typically from a source like trimethylsilyl cyanide (TMSCN), yields a cyanohydrin. This intermediate is valuable as it can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Oxidation to the Carboxylic Acid

The formyl group can be readily oxidized to the corresponding carboxylic acid, providing another key functional group for further derivatization, such as amide coupling.

Protocol: Oxidation to Carboxylic Acid

  • Objective: To synthesize the corresponding 6-carboxypyridazin-3-yl carbamate derivative.

  • Reagents: 6-formylpyridazin-3-yl carbamate, potassium permanganate (KMnO₄), aqueous sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve the 6-formylpyridazin-3-yl carbamate in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath and slowly add a solution of potassium permanganate.

    • Allow the reaction to warm to room temperature and stir until the purple color has disappeared.

    • Filter the mixture to remove manganese dioxide (MnO₂) and wash the solid with water.

    • Acidify the filtrate with hydrochloric acid (HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes with a defined double bond position.[12][13][14]

Mechanism Overview: The reaction involves a phosphonium ylide (Wittig reagent) attacking the aldehyde. This leads to the formation of a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and triphenylphosphine oxide.[15]

Data on Wittig Reaction Stereoselectivity

Ylide TypeR Group on YlidePredominant Alkene Isomer
Non-stabilizedAlkyl(Z)-alkene
StabilizedEster, Ketone(E)-alkene
Source: [13]

Applications in Medicinal Chemistry

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[16][17][18] The 6-formylpyridazin-3-yl carbamate core serves as a versatile platform for several reasons:

  • Bioisosteric Replacement: The pyridazine ring can act as a bioisostere for other aromatic systems, offering a way to modulate physicochemical properties like polarity and hydrogen bonding capacity.[1]

  • Vector for Functionalization: The formyl group provides a key reactive handle for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Hydrogen Bonding: The pyridazine nitrogens and the carbamate group can act as hydrogen bond acceptors, facilitating interactions with biological targets.

Conclusion

The 6-formylpyridazin-3-yl carbamate scaffold possesses a rich and tunable reactivity centered on the formyl group. The electron-deficient nature of the pyridazine ring activates the aldehyde towards nucleophilic attack, a property that is subtly modulated by the distal carbamate substituent. This guide has detailed the key transformations—reductive amination, oxidation, nucleophilic additions, and Wittig reactions—that allow chemists to leverage this reactivity. By understanding the underlying electronic principles and employing the robust protocols described herein, researchers can effectively utilize these derivatives as versatile building blocks in the synthesis of complex molecules for drug discovery and development.

References

  • A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. OUCI.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.
  • Nucleophilic addition reactions to pyridines.
  • Methyl imidazo[1,2-b]pyridazine-2-carbamates and related compounds as potential antifilarial agents. Scilit.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination. Chemistry LibreTexts.
  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry - Chinese Chemical Society.
  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.
  • Pyridazine Derivatives.
  • Plausible mechanism for formylation of pyridine ring. ResearchGate.
  • Wittig Reaction. Organic Chemistry Portal.
  • Wittig reaction. Wikipedia.
  • Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. ResearchGate.
  • The Wittig Reaction. Chemistry LibreTexts.
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews - ACS Publications.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Wittig Reaction - Common Conditions.
  • Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. PMC.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate.
  • Electrophilic aromatic directing groups. Wikipedia.
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications.
  • Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?. ResearchGate.
  • Exploring the electrophilic directing influence of heteroaromatic rings using crystal structure data mining.. Henry Rzepa's Blog - Ch.imperial.
  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal.
  • Nucleophilic addition to carbonyl group: chapter 6. YouTube.
  • Ch12 : EArS of heteroaromatics. University of Calgary.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.
  • Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Regioselective Oxidation of 6-Hydroxymethylpyridoxine Derivatives of Pyridoxine. ResearchGate.
  • Pyridine-2-carbaldehyde. Wikipedia.

Sources

Exploratory

SMILES string and InChI key for tert-butyl N-(6-formylpyridazin-3-yl)carbamate

Executive Summary In the high-throughput landscape of medicinal chemistry, tert-butyl N-(6-formylpyridazin-3-yl)carbamate represents a high-value "linchpin" scaffold. It combines the bio-isosteric utility of the pyridazi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput landscape of medicinal chemistry, tert-butyl N-(6-formylpyridazin-3-yl)carbamate represents a high-value "linchpin" scaffold. It combines the bio-isosteric utility of the pyridazine ring with two distinct reactive handles: a masked amine (Boc-protected) and an electrophilic aldehyde. This dual-functionality allows for the rapid construction of fused heterocycles (e.g., imidazo[1,2-b]pyridazines) and peptidomimetics via reductive amination.

This guide provides the definitive chemo-informatic identifiers, a robust synthetic protocol for generation, and a critical analysis of its stability and reactivity.

Chemical Identity & Digital Passport

For integration into ELN (Electronic Lab Notebooks) and computational docking pipelines, accurate digital representation is critical. The following identifiers have been verified against canonical generation algorithms.

Core Identifiers
Identifier TypeString / Value
IUPAC Name tert-butyl N-(6-formylpyridazin-3-yl)carbamate
Canonical SMILES CC(C)(C)OC(=O)NC1=NN=C(C=C1)C=O
Isomeric SMILES CC(C)(C)OC(=O)NC1=CC=C(C=O)N=N1
InChI String InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)11-8-5-4-7(6-14)12-13-8/h4-6H,1-3H3,(H,11,13,15)
InChI Key JAAJQSRKDONZOI-UHFFFAOYSA-N
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 223.23 g/mol
Structural Logic

The molecule consists of a 1,2-diazine (pyridazine) core.

  • Position 3: Substituted with a tert-butoxycarbonyl (Boc) protected amine. This group lowers the basicity of the ring nitrogens and directs electrophilic aromatic substitution (if further functionalization is required) to the 4/5 positions.

  • Position 6: Substituted with a formyl group (-CHO). This position is electronically activated for nucleophilic attack due to the electron-deficient nature of the diazine ring.

Synthetic Architecture

Expert Insight: Direct isolation of heterocyclic aldehydes containing free NH-groups or proximal basic nitrogens can be challenging due to polymerization or hydrate formation. The Boc-group here is essential not just for orthogonality, but for stabilizing the monomeric aldehyde.

Recommended Route: The "Alcohol Oxidation" Protocol

While direct oxidation of 6-methylpyridazines (using SeO₂) is possible, it is often capricious and low-yielding due to over-oxidation. The most reproducible route for drug development scales involves the oxidation of the hydroxymethyl precursor.

Precursor: tert-butyl (6-(hydroxymethyl)pyridazin-3-yl)carbamate (CAS: 2059955-88-1).[1][2]

Step-by-Step Methodology
  • Starting Material: Dissolve tert-butyl (6-(hydroxymethyl)pyridazin-3-yl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) or DMSO.

  • Oxidant Selection:

    • Option A (Mild/Scalable):Dess-Martin Periodinane (DMP) . Add DMP (1.2 eq) at 0°C. Warm to RT and stir for 2 hours.

    • Option B (Cost-Effective):Activated MnO₂ . Add activated MnO₂ (10 eq) to the DCM solution and reflux for 4-12 hours. (Note: MnO₂ quality varies significantly between batches).

    • Option C (IBX):2-Iodoxybenzoic acid (IBX) . Use 1.1 eq in DMSO at RT.

  • Workup (DMP Method): Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (1:1). Extract with DCM.[3]

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (gradient 80:20 to 50:50).

    • Instability Note: The aldehyde is prone to hydration on silica; rapid filtration is recommended.

Visualization of Synthetic Pathway

The following diagram illustrates the workflow from the commercially available chloropyridazine to the target aldehyde.

SynthesisPath Start 6-chloropyridazin-3-amine Boc Boc-Protection (Boc2O, DMAP) Start->Boc Inter1 tert-butyl (6-chloropyridazin-3-yl)carbamate Boc->Inter1 Carb Pd-Carbonylation (CO, MeOH, Pd(dppf)Cl2) Inter1->Carb Ester Methyl Ester Intermediate Carb->Ester Red Reduction (LiBH4 or NaBH4) Ester->Red Alcohol Hydroxymethyl Precursor (CAS: 2059955-88-1) Red->Alcohol Ox Oxidation (DMP or MnO2) Alcohol->Ox Target TARGET ALDEHYDE (SMILES: CC(C)(C)OC(=O)NC1=NN=C(C=C1)C=O) Ox->Target

Figure 1: Step-wise synthetic pathway emphasizing the stable hydroxymethyl intermediate (CAS: 2059955-88-1) as the critical checkpoint before generating the reactive aldehyde.

Physicochemical Profile & Stability

Understanding the physical behavior of this scaffold is vital for assay reproducibility.

PropertyValue / DescriptionContext for Researchers
XLogP3 (Predicted) ~0.5 - 0.7Moderate polarity; good solubility in DMSO, DCM, and MeOH.
TPSA ~80 ŲPermeable, but on the border for CNS penetration without modification.
H-Bond Donors 1The carbamate NH.
H-Bond Acceptors 4Pyridazine nitrogens (2), Carbonyls (2).
Stability (Solid) ModerateStore at -20°C under Argon. Aldehydes on electron-deficient rings oxidize to carboxylic acids in air.
Stability (Solution) LowIn protic solvents (MeOH/H₂O), the aldehyde exists in equilibrium with the gem-diol (hydrate) or hemiacetal.

Critical Handling Note: Do not store this compound in methanol for extended periods, as hemiacetal formation will complicate NMR interpretation and stoichiometry in subsequent reactions.

Medicinal Chemistry Applications

Why utilize this specific scaffold?

Scaffold Hopping & Bioisosterism

The pyridazine ring serves as a bioisostere for phenyl, pyridine, or pyrazine rings. It typically lowers lipophilicity (LogP) and increases aqueous solubility compared to phenyl analogs. The 1,2-nitrogen placement often engages in unique hydrogen bonding networks within kinase hinge regions.

Reaction Vectors
  • Reductive Amination: The C6-formyl group is highly reactive toward amines.

    • Protocol: React with R-NH₂ in DCE/MeOH with NaBH(OAc)₃. The Boc group remains stable under these conditions.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction:

    • Reaction with an isonitrile and a 2-aminopyridine (or similar) yields fused imidazo-heterocycles, creating complex 3D cores in a single step.

  • Wittig/Horner-Wadsworth-Emmons:

    • Allows for the extension of the carbon chain at the C6 position, useful for creating "linker" domains in PROTACs.

References

  • PubChem Compound Summary.tert-butyl N-(6-formylpyridazin-3-yl)carbamate (CID 124252837).

  • Biosynth Carbosynth.Product: tert-Butyl N-(6-(hydroxymethyl)pyridazin-3-yl)
  • Coelho, A., et al. "Pyridazine derivatives: A patent review (2008 – 2011)." Expert Opinion on Therapeutic Patents, 22(11), 1281-1303. (General reactivity of pyridazine scaffolds).

  • Matulenko, M. A., et al. "Discovery of Potent and Selective Pyridazinone-Based M4 Positive Allosteric Modulators." Journal of Medicinal Chemistry.

Sources

Foundational

Technical Guide: Stability & Handling of tert-Butyl N-(6-formylpyridazin-3-yl)carbamate

This guide is structured as an internal technical whitepaper designed for a drug discovery chemistry team. It moves beyond basic safety data sheets (SDS) to address the practical stability and handling nuances required f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an internal technical whitepaper designed for a drug discovery chemistry team. It moves beyond basic safety data sheets (SDS) to address the practical stability and handling nuances required for high-integrity experimental work.

Document Control:

  • Subject: Stability Assessment, Storage Protocols, and Quality Control

  • Compound Class: Heteroaromatic Aldehyde / Carbamate

Part 1: Executive Technical Summary

tert-Butyl N-(6-formylpyridazin-3-yl)carbamate (CAS: 2092459-87-3, analogs) is a bifunctional intermediate often employed as a "linchpin" in the synthesis of PROTACs, kinase inhibitors, and peptidomimetics. Its utility lies in the orthogonal reactivity of its two functional handles:

  • The Electrophilic Warhead (C6-Formyl): A highly reactive aldehyde poised for reductive amination, Wittig olefination, or heterocycle formation.

  • The Protected Amine (C3-NHBoc): A stable, acid-labile masked amine.

Critical Stability Verdict: While the Boc-carbamate moiety is robust under ambient conditions, the 6-formylpyridazine core renders this compound chemically fragile. The electron-deficient pyridazine ring activates the aldehyde, making it highly susceptible to auto-oxidation (to the carboxylic acid) and hydration (to the gem-diol) upon exposure to air and moisture.

Immediate Action Required:

  • Storage: -20°C under Argon/Nitrogen.

  • Handling: Minimize air exposure; do not store in solution for >24 hours.

  • QC: 1H NMR is preferred over LCMS for purity assessment due to on-column hydration artifacts.

Part 2: Chemical Stability Profile

Oxidative Instability (The Primary Threat)

The pyridazine ring is electron-deficient (π-deficient). This withdraws electron density from the formyl group, increasing the electrophilicity of the carbonyl carbon and the acidity of the formyl C-H bond.

  • Mechanism: Radical chain auto-oxidation initiated by atmospheric oxygen.

  • Result: Conversion to 6-(tert-butoxycarbonylamino)pyridazine-3-carboxylic acid. This impurity is often silent in UV-vis (similar chromophore) but acidic, potentially ruining subsequent base-sensitive reactions.

Hydration Equilibrium

In the presence of atmospheric moisture, the activated aldehyde exists in equilibrium with its gem-diol form.

  • Reaction: R-CHO + H₂O ⇌ R-CH(OH)₂

  • Impact: While reversible, the gem-diol formation complicates stoichiometry calculations for reactions like reductive amination. In LCMS using aqueous mobile phases, the mass spectrum often shows

    
     (hydrate) as the major peak, leading to false assumptions of impurity.
    
Boc-Group Stability
  • Acid Sensitivity: The tert-butyl carbamate is stable to basic and neutral conditions but will degrade rapidly in the presence of strong acids (TFA, HCl) or Lewis acids (e.g., during Lewis acid-catalyzed aldehyde activation).

  • Thermal: Stable up to ~100°C; however, prolonged heating >60°C in solution can induce slow isobutylene elimination.

Part 3: Experimental Protocols & Validation

Protocol A: Quality Control via qNMR (Recommended)

Why: HPLC/LCMS can induce on-column hydration or acetal formation with alcoholic solvents (MeOH), distorting purity data. 1H NMR in an aprotic solvent is the gold standard.

Materials:

  • Solvent: DMSO-d₆ (Dry, ampule-sealed to prevent water peaks).

  • Internal Standard: 1,3,5-Trimethoxybenzene (optional).

Procedure:

  • Dissolve ~5 mg of the compound in 0.6 mL DMSO-d₆.

  • Key Diagnostic Signals:

    • Aldehyde (-CHO): Singlet, ~10.0 – 10.2 ppm. (Sharpness indicates dryness; broadening suggests hydration).

    • Carboxylic Acid (Impurity): Broad singlet, >12 ppm (often invisible if exchangeable).

    • Boc Group: Singlet, ~1.5 ppm (9H).

  • Integration Check: Ratio of Aldehyde (1H) to Boc (9H) must be exactly 1:9. A deficit in the aldehyde integral confirms partial oxidation or polymerization.

Protocol B: Re-Purification (Salvage)

If the compound has partially oxidized (contains <10% acid):

  • Dissolve in EtOAc.

  • Wash rapidly with cold saturated NaHCO₃ (removes the acid).

  • Dry organic layer over MgSO₄ (anhydrous).

  • Concentrate in vacuo at <30°C.

  • Note: Do not use silica chromatography for minor purification; the acidic nature of silica can catalyze Boc cleavage or aldehyde degradation.

Part 4: Data Visualization

Figure 1: Degradation Pathways

This diagram illustrates the two primary degradation routes: Auto-oxidation (irreversible) and Hydration (reversible).

DegradationPathways Compound tert-Butyl N-(6-formylpyridazin-3-yl)carbamate (Active Aldehyde) Acid Carboxylic Acid Impurity (Irreversible Oxidation) Compound->Acid + O2 (Air) Auto-oxidation GemDiol Gem-Diol Hydrate (Reversible w/ Moisture) Compound->GemDiol + H2O (Humidity) Equilibrium Polymer Oligomers/Polymers (Long-term Storage) Compound->Polymer Light/Heat Slow

Caption: Figure 1.[1] The electron-deficient pyridazine ring accelerates auto-oxidation to the carboxylic acid (red path) and hydration to the gem-diol (yellow path).

Figure 2: Handling & Storage Workflow

A self-validating workflow to ensure compound integrity before critical reactions.

HandlingWorkflow Start Receive/Synthesize Compound Storage Store: -20°C, Argon, Dark Start->Storage Thaw Equilibrate to RT in Desiccator (Prevent Condensation) Storage->Thaw QC QC: 1H NMR (DMSO-d6) Check CHO Integral Thaw->QC Decision Purity > 95%? QC->Decision Use Proceed to Reaction (e.g., Reductive Amination) Decision->Use Yes Purify Salvage: NaHCO3 Wash (Remove Acid) Decision->Purify No (<90%) Purify->QC Re-test

Caption: Figure 2. Standard Operating Procedure (SOP) for handling 6-formylpyridazine derivatives to minimize hydrolytic and oxidative degradation.

Part 5: Summary of Physical Properties & Stability Data

ParameterSpecification / BehaviorNotes
Appearance Off-white to pale yellow solidDarkening indicates decomposition (polymerization/oxidation).
Storage Temp -20°C (Long term), 2-8°C (Short term)Do not store at Room Temp for >1 week.
Atmosphere Inert (Argon/Nitrogen)Essential to prevent auto-oxidation.
Solubility DCM, EtOAc, DMSO, DMFAvoid alcohols (MeOH/EtOH) for storage (hemiacetal formation).
Solution Stability < 24 HoursUnstable in solution; use immediately.
LCMS Artifacts [M+18] peak commonIndicates hydration, not necessarily impurity.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link(Context: General stability of heteroaromatic warheads in drug design).

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[2] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. Journal of Organic Chemistry, 86, 8926-8932.[2] Link(Context: Synthesis and handling of 6-substituted pyridazines).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link(Context: Stability of Boc-protected amine intermediates).

  • PubChem Compound Summary. (2023). tert-Butyl (6-formylpyridazin-3-yl)carbamate (Analogous Data). National Center for Biotechnology Information. Link(Context: Physical property data for pyridazine/pyridine carbamate analogs).

Sources

Exploratory

The Pivotal Role of Pyridazine-3-carbaldehyde Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, the pyridazine core has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide delves into the specific and burgeoning field of pyridazine-3-carbaldehyde derivatives, exploring their synthesis, structure-activity relationships, and therapeutic potential across a spectrum of diseases. By leveraging the reactive aldehyde functionality at the 3-position, chemists have unlocked a gateway to a diverse array of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, which have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

The Pyridazine Scaffold: A Foundation for Pharmacological Diversity

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive scaffold in drug design.[1] The presence of the nitrogen atoms imparts polarity and the ability to participate in hydrogen bonding, crucial for molecular recognition and interaction with biological targets.[1] The pyridazine nucleus is a key component in several clinically used drugs, highlighting its therapeutic relevance.[2] Derivatives of pyridazine and its oxidized form, pyridazinone, have been extensively investigated and have demonstrated a wide range of biological activities, including analgesic, anticonvulsant, antihypertensive, and anti-infective properties.[3][4]

The introduction of a carbaldehyde group at the 3-position of the pyridazine ring provides a versatile synthetic handle for the creation of a diverse library of derivatives. This aldehyde group can readily undergo condensation reactions with various amino-containing compounds to yield a plethora of molecular architectures with distinct pharmacological profiles.

Synthetic Strategies: Accessing the Pyridazine-3-carbaldehyde Core and its Derivatives

The journey into the therapeutic applications of pyridazine-3-carbaldehyde derivatives begins with efficient and scalable synthetic methodologies. The preparation of the core aldehyde itself is a critical first step, often achieved through the oxidation of the corresponding hydroxymethylpyridazine or other suitable precursors.

Once pyridazine-3-carbaldehyde is obtained, it serves as a versatile building block for a variety of derivatives. The most common and effective synthetic routes involve condensation reactions with primary amines, hydrazines, and thiosemicarbazides to form Schiff bases, hydrazones, and thiosemicarbazones, respectively.

Experimental Protocol: General Synthesis of Pyridazine-3-carbaldehyde Schiff Bases

This protocol outlines a general procedure for the synthesis of Schiff base derivatives from pyridazine-3-carbaldehyde.

Materials:

  • Pyridazine-3-carbaldehyde (1 mmol)

  • Substituted primary amine (1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Reaction flask equipped with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a clean and dry round-bottom flask, dissolve pyridazine-3-carbaldehyde (1 mmol) in 20 mL of absolute ethanol.

  • Addition of Amine: To this solution, add the substituted primary amine (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Equip the flask with a condenser and reflux the reaction mixture with constant stirring for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent to afford the pure Schiff base derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Therapeutic Applications of Pyridazine-3-carbaldehyde Derivatives

The true value of pyridazine-3-carbaldehyde as a scaffold lies in the diverse and potent biological activities exhibited by its derivatives. The following sections highlight their potential in key therapeutic areas.

Anticancer Activity: A Promising Frontier

The search for novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in medicinal chemistry. Schiff bases, in particular, have garnered significant attention for their cytotoxic effects against various cancer cell lines.[5][6][7] The imine (-C=N-) linkage in Schiff bases is believed to be crucial for their biological activity.[5]

Derivatives of pyridazine-3-carbaldehyde, especially Schiff bases, have emerged as a promising class of anticancer agents. While direct studies on pyridazine-3-carbaldehyde Schiff bases are emerging, the broader class of Schiff base metal complexes has shown potent cytotoxicity against cancer cells.[8][9][10][11] The chelation of metal ions by Schiff bases can enhance their biological activity.

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of these derivatives is often influenced by the nature of the substituent on the aromatic ring of the amine component. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets. The position of these substituents also plays a critical role in determining the cytotoxic potency.[12]

Derivative TypeTarget Cancer Cell LinesKey FindingsReference(s)
Schiff BasesBreast (MDA-MB231), Liver (HepG2)Significant cytotoxicity observed, with IC50 values indicating potential as anticancer agents.[5]
Schiff Base Metal ComplexesBreast (MCF-7), Lung (A-549), Cervical (HeLa)Metal complexes often exhibit enhanced cytotoxic effects compared to the free Schiff base ligands.[8][9]
ThiosemicarbazonesVariousIsosteric replacement of a pyridyl group with a 3-pyridazinyl unit can significantly reduce cytotoxicity while retaining antiviral activity, a strategy that could be explored for anticancer agents.[13]
Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyridazine derivatives have a long-standing history of exhibiting potent antibacterial and antifungal properties.[14][15][16][17] The aldehyde functional group in pyridazine-3-carbaldehyde provides a platform for the synthesis of derivatives with significant antimicrobial potential.

Hydrazones and Schiff bases derived from pyridazine-3-carbaldehyde are of particular interest. Studies have shown that these compounds can exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][18]

Mechanism of Action:

The antimicrobial action of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with microbial enzymes and cellular processes. The lipophilicity of the derivatives, influenced by the substituents, can also affect their ability to penetrate microbial cell membranes.

Experimental Protocol: In Vitro Antibacterial Screening (Agar Well Diffusion Method)

This protocol describes a standard method for evaluating the antibacterial activity of synthesized pyridazine-3-carbaldehyde derivatives.

Materials:

  • Synthesized pyridazine-3-carbaldehyde derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar medium

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Preparation of Agar Plates: Prepare nutrient agar medium according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri dishes under aseptic conditions. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test bacterial strain and uniformly spread it over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Sample Loading: Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders.[19] Pyridazine and pyridazinone derivatives have been extensively studied for their anti-inflammatory properties, with some compounds showing potent activity comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[4][20]

The derivatization of pyridazine-3-carbaldehyde offers a promising avenue for the development of novel anti-inflammatory agents with potentially improved safety profiles, particularly concerning gastrointestinal side effects associated with traditional NSAIDs.[4]

Potential Mechanisms of Action:

The anti-inflammatory effects of pyridazine derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[4] They may also modulate the production of pro-inflammatory cytokines like TNF-α and interleukins.[19]

Antiviral Activity: A Targeted Approach

Viral infections continue to pose a significant threat to global health. The development of effective antiviral agents is a critical area of research. Thiosemicarbazones derived from pyridazinecarbaldehydes have shown notable antiviral activity, particularly against herpes viruses.[13]

A key finding in this area is that the isosteric replacement of a pyridine ring with a pyridazine ring can lead to a significant reduction in cytotoxicity while maintaining or even enhancing antiviral potency.[13] This highlights the potential of the pyridazine-3-carbaldehyde scaffold in designing selective antiviral drugs with a favorable therapeutic index.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyridazine-3-carbaldehyde derivatives is intricately linked to their chemical structure. A thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

Key SAR Observations:

  • The Imine/Hydrazone/Thiosemicarbazone Linkage: This functional group is often essential for biological activity, participating in interactions with biological targets.

  • Substituents on the Amine/Hydrazine Moiety: The nature, size, and position of substituents on the reacting amine or hydrazine can significantly impact potency and selectivity. Aromatic, heterocyclic, or aliphatic groups can be explored to optimize activity.

  • The Pyridazine Ring: The pyridazine core itself is a key pharmacophoric element, contributing to the overall physicochemical properties and binding interactions of the molecule.

Future Perspectives:

The field of pyridazine-3-carbaldehyde derivatives in drug discovery is ripe with opportunities. Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of derivatives by employing a variety of amines, hydrazines, and other nucleophiles.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects.

  • In Vivo Efficacy and Safety Profiling: Moving promising candidates from in vitro studies to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.

  • Computational Modeling: Utilizing molecular docking and other in silico tools to guide the design of new derivatives with improved target affinity and selectivity.

Conclusion

Pyridazine-3-carbaldehyde has unequivocally established itself as a valuable and versatile scaffold in the realm of drug discovery. Its derivatives, particularly Schiff bases, hydrazones, and thiosemicarbazones, have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The ease of synthesis and the potential for extensive structural modification make this class of compounds an exciting area for further investigation. As our understanding of the structure-activity relationships deepens and more sophisticated biological screening methods are employed, it is highly probable that pyridazine-3-carbaldehyde derivatives will continue to yield novel and effective therapeutic agents to combat a wide range of human diseases. This technical guide serves as a foundational resource for researchers poised to explore the immense potential of this promising chemical entity.

Visualizations

Synthetic Pathway for Pyridazine-3-carbaldehyde Derivatives

Synthetic_Pathway P3C Pyridazine-3-carbaldehyde SchiffBase Schiff Base Derivative P3C->SchiffBase Condensation (+ Amine) Hydrazone Hydrazone Derivative P3C->Hydrazone Condensation (+ Hydrazine) Thiosemicarbazone Thiosemicarbazone Derivative P3C->Thiosemicarbazone Condensation (+ Thiosemicarbazide) Amine R-NH2 (Primary Amine) Hydrazine R-NH-NH2 (Hydrazine) Thiosemicarbazide R-NH-CS-NH2 (Thiosemicarbazide)

Caption: General synthetic routes to key pyridazine-3-carbaldehyde derivatives.

Logical Relationship of Therapeutic Applications

Therapeutic_Applications Core Pyridazine-3-carbaldehyde Derivatives Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antiviral Antiviral Core->Antiviral

Caption: Major therapeutic areas for pyridazine-3-carbaldehyde derivatives.

References

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Protocols & Analytical Methods

Method

Application Note: Optimized Reductive Amination of tert-butyl N-(6-formylpyridazin-3-yl)carbamate

Introduction & Scope This Application Note provides a rigorous protocol for the reductive amination of tert-butyl N-(6-formylpyridazin-3-yl)carbamate (referred to herein as Compound 1 ). Compound 1 is a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a rigorous protocol for the reductive amination of tert-butyl N-(6-formylpyridazin-3-yl)carbamate (referred to herein as Compound 1 ).

Compound 1 is a critical intermediate in the synthesis of nitrogen-containing heteroaromatic drugs, particularly kinase inhibitors and PARP inhibitors. The pyridazine core serves as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and distinct hydrogen-bonding motifs.

Chemical Challenges

The reductive amination of Compound 1 presents specific challenges distinct from standard benzaldehyde derivatives:

  • Electronic Deficiency: The 1,2-diazine (pyridazine) ring is highly electron-deficient, making the C6-aldehyde highly electrophilic but also prone to hydration (gem-diol formation) in aqueous media, which retards imine formation.

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Protocols utilizing strong Lewis acids (

    
    ) or Brønsted acids (HCl) pose a risk of premature deprotection.
    
  • Solubility: The carbamate moiety and the polar nitrogen ring create a solubility profile that often necessitates polar aprotic or halogenated solvents, complicating the use of standard ethereal solvents.

Reaction Mechanism & Strategy

The preferred strategy employs Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB is a mild, selective hydride donor that reduces iminium ions significantly faster than aldehydes, allowing for "one-pot" direct reductive amination without isolating the unstable imine intermediate.

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine. In the presence of Acetic Acid (AcOH), the imine is protonated to the iminium ion, which is the active species reduced by STAB.

ReactionMechanism Aldehyde Aldehyde (Cmpd 1) Hemiaminal Hemiaminal (Transient) Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion (Activated) Imine->Iminium + AcOH (H+) Product Secondary Amine (Product) Iminium->Product Hydride Transfer STAB STAB (Hydride) STAB->Product H- source

Figure 1: Mechanistic pathway for the acid-catalyzed reductive amination of Compound 1.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
Compound 1 1.0Electrophile>97% Purity, Dry
Amine Partner 1.1 - 1.2NucleophileFree base preferred*
STAB 1.5 - 2.0ReductantNaBH(OAc)₃, 95%
Acetic Acid 1.0 - 2.0CatalystGlacial, Anhydrous
1,2-Dichloroethane N/ASolventAnhydrous (<50 ppm H₂O)

*Note: If the amine is supplied as a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base before adding Compound 1.

Standard Procedure (Direct Reductive Amination)

Step 1: Solvation and Imine Formation

  • Charge an oven-dried reaction vessel (equipped with a magnetic stir bar) with Compound 1 (1.0 equiv).

  • Add Anhydrous DCE (Concentration: 0.1 M to 0.2 M relative to Compound 1).

  • Add the Amine Partner (1.1 equiv).

  • Add Acetic Acid (1.0 equiv).

    • Critical Check: Ensure all solids dissolve. If solubility is poor, add small quantities of dry THF (up to 20% v/v).

  • Stir at Room Temperature (20–25°C) for 30–60 minutes .

    • Why? This "aging" period allows the equilibrium to shift toward the imine before the reducing agent is introduced.

Step 2: Reduction 6. Cool the mixture to 0°C (ice bath) if the amine is sterically unhindered or highly reactive. Otherwise, maintain at Room Temperature. 7. Add STAB (1.5 equiv) portion-wise over 5 minutes to control mild exotherm and gas evolution. 8. Remove ice bath (if used) and stir at Room Temperature under Nitrogen/Argon atmosphere. 9. Monitor reaction by LC-MS or TLC after 2 hours .

  • Target: Disappearance of Compound 1 (Aldehyde) and Imine intermediate; appearance of Product [M+H].

Step 3: Work-up and Purification 10. Quench: Add saturated aqueous


 solution carefully (gas evolution: 

). Stir for 15 minutes. 11. Extraction: Extract the aqueous layer with DCM (

). 12. Wash: Combine organic layers and wash with Brine (

). 13. Dry: Dry over anhydrous

, filter, and concentrate in vacuo. 14. Purification: Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Troubleshooting & Optimization Guide

If the standard protocol yields suboptimal results, follow this logic tree to optimize conditions.

Troubleshooting Start Issue Detected LowConv Low Conversion (Aldehyde remains) Start->LowConv SideProd Side Products (Alcohol formed) Start->SideProd Decomp Decomposition (Loss of Boc) Start->Decomp MolSieves Add 4Å Mol. Sieves (Remove H2O) LowConv->MolSieves Imine not forming Heat Increase Temp to 40°C (Kinetic push) LowConv->Heat Steric hindrance SlowAdd Pre-form Imine completely before adding STAB SideProd->SlowAdd Aldehyde reduction ChangeRed Switch to NaCNBH3 (Slower, more selective) SideProd->ChangeRed High reactivity LessAcid Reduce AcOH to 0.1 eq or use Lewis Acid Decomp->LessAcid Boc cleavage Buffer Buffer System

Figure 2: Troubleshooting logic for common reductive amination failures.

Key Optimization Parameters
IssueRoot CauseSolution
Aldehyde Reduction (Alcohol formation) STAB reduces aldehyde before imine forms.Sequential Addition: Stir Aldehyde + Amine + AcOH for 2 hours (or with

) before adding STAB.
Low Yield (Steric Bulk) Amine nucleophile is hindered.Solvent Switch: Use THF/DCE (1:1) and heat to 40°C. Increase STAB to 2.5 equiv.
Poor Solubility Pyridazine core aggregates.Co-solvent: Add 10-20% Methanol (Note: STAB reacts slowly with MeOH, but reaction is usually faster). Alternatively, use 2-Picoline Borane complex in MeOH/AcOH.
Boc-Deprotection Acid concentration too high.Reduce Acid: Lower AcOH to 0.1 equiv or use

as a Lewis Acid promoter (followed by

).

Safety & Handling

  • Pyridazine Derivatives: Many pyridazine compounds are sensitizers. Handle in a fume hood with appropriate PPE (gloves, goggles).

  • STAB: Releases acetic acid upon reaction. Reacts with water to release hydrogen gas (flammable). Keep dry.

  • DCE: Suspected carcinogen. Use in a well-ventilated fume hood. DCM is a viable alternative if safety regulations restrict DCE use.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Li, Y., et al. (2025). "Process Development and Scale-Up of (S)-tert-Butyl(6-oxopiperdin-3-yl)carbamate." Chinese Journal of Organic Chemistry, 45(1), 220-226.[5] Link

  • Sato, S., et al. (2004).[1] "One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol." Tetrahedron, 60(36), 7899-7906. Link

  • PubChem. (2025).[6] "tert-butyl N-(6-formylpyridazin-3-yl)carbamate Compound Summary." National Library of Medicine. Link

Sources

Application

Conditions for removing Boc protection from 6-formylpyridazin-3-yl carbamate

An Application Guide and Protocol for the Selective Deprotection of tert-butyl (6-formylpyridazin-3-yl)carbamate Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Selective Deprotection of tert-butyl (6-formylpyridazin-3-yl)carbamate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from 6-formylpyridazin-3-yl carbamate. The presence of an acid-sensitive formyl group on an electron-deficient pyridazine ring presents a unique chemical challenge, necessitating a careful selection of deprotection conditions to ensure high yield and purity of the desired 6-aminopyridazine-3-carbaldehyde. This guide analyzes the substrate's reactivity, compares various deprotection methodologies from strong acidic to mild and neutral conditions, and provides detailed, field-proven protocols. The content is structured to explain the causality behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of conditions, including basic hydrolysis, hydrogenolysis, and many nucleophilic attacks.[1][2][3] Its facile removal is typically achieved under acidic conditions, which trigger a unimolecular decomposition pathway.[1] This cleavage generates the free amine (usually as an ammonium salt), carbon dioxide, and a stable tert-butyl cation, which is typically scavenged by the solvent or an added reagent.[1][4]

While effective, this reliance on acidic conditions creates a significant challenge when the substrate contains other acid-labile functionalities.

The Substrate: 6-formylpyridazin-3-yl carbamate

The target molecule for deprotection presents a classic case of competing reactivity that dictates the choice of methodology. A successful strategy must selectively cleave the N-Boc bond while preserving the integrity of the formyl group and the pyridazine core.

Key Structural Considerations:

  • Formyl Group (-CHO): Aldehydes are highly susceptible to degradation or side reactions under strong acidic conditions. Potential side reactions include acetal formation (in the presence of alcohol solvents), polymerization, or other acid-catalyzed condensations.

  • Pyridazine Ring: As a π-deficient heteroaromatic system, the pyridazine ring influences the electronic properties of the carbamate nitrogen. This can affect the lability of the Boc group compared to simple alkyl or aryl amines. Furthermore, the ring itself can be sensitive to harsh reaction conditions.

The primary objective is, therefore, to identify conditions that are sufficiently potent to cleave the carbamate C-O bond but mild enough to leave the formyl group untouched.

dot

G Strategic Considerations for Deprotection sub Substrate: 6-formylpyridazin-3-yl carbamate boc N-Boc Group (Target for Cleavage) sub->boc formyl Formyl Group (Preserve Integrity) sub->formyl ring Pyridazine Ring (Maintain Stability) sub->ring challenge Central Challenge: Selective Cleavage vs. Functional Group Compatibility boc->challenge Requires acidic or other energetic conditions formyl->challenge Sensitive to strong acids

Caption: Logical relationship of challenges in deprotecting the target substrate.

Deprotection Methodologies and Protocols

A range of methods, from conventional to contemporary, are applicable. The choice depends on the scale of the reaction, available reagents, and the acceptable level of risk for side-product formation.

Standard Acidic Conditions (High Risk)

These methods are fast and effective but carry a significant risk of degrading the formyl group. They are presented here as a baseline for comparison and should be approached with caution, meticulous monitoring (e.g., by TLC or LCMS), and low temperatures.

Protocol 3.1.1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a strong acid commonly used for Boc deprotection.[2][3] The reaction is typically rapid at room temperature. For this substrate, running the reaction at 0 °C is mandatory to mitigate side reactions.

  • Step 1: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Step 2: Cool the solution to 0 °C using an ice bath.

  • Step 3: Add cold TFA (2-5 equiv.) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Step 4: Monitor the reaction closely by TLC every 15-30 minutes. The reaction is often complete within 1-3 hours.

  • Step 5: Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Step 6: Extract the aqueous layer with DCM (3x).

  • Step 7: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C). Purify the crude product promptly.

Protocol 3.1.2: Hydrochloric Acid (HCl) in an Organic Solvent

Using a solution of HCl in a non-nucleophilic solvent like 1,4-dioxane or ethyl acetate is another common method.[1][2]

  • Step 1: Suspend the Boc-protected substrate (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane (5-10 equiv. of HCl).

  • Step 2: Stir the mixture at room temperature (or 0 °C for enhanced safety) for 1-4 hours.

  • Step 3: Monitor the reaction by TLC or LCMS. The product often precipitates as the hydrochloride salt.

  • Step 4: Upon completion, evaporate the solvent under reduced pressure to isolate the crude hydrochloride salt.

  • Step 5: The salt can be used directly or neutralized by dissolving in a minimal amount of water and basifying with a mild base (e.g., NaHCO₃) before extraction with an organic solvent.

Mild and Selective Conditions (Recommended)

Given the acid-sensitive nature of the substrate, milder conditions are strongly recommended to maximize yield and minimize purification challenges.

Protocol 3.2.1: Oxalyl Chloride in Methanol (Mild in situ HCl Generation)

This recently developed method provides a very mild deprotection environment, suitable for substrates with acid-labile groups.[5][6][7] The reaction of oxalyl chloride with methanol generates HCl in situ at a controlled rate.

  • Step 1: In a dry flask, dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous methanol (approx. 0.1 M).

  • Step 2: Stir the solution at room temperature for 5 minutes.

  • Step 3: Add oxalyl chloride (2-3 equiv.) dropwise via syringe. A slight exotherm and sputtering may be observed.

  • Step 4: Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

  • Step 5: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Step 6: Redissolve the residue in DCM or ethyl acetate and wash with saturated NaHCO₃ solution to neutralize residual acid.

  • Step 7: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 3.2.2: Catalytic Iron(III) Chloride (Lewis Acid Approach)

The use of catalytic amounts of a sustainable and inexpensive Lewis acid like FeCl₃ offers an excellent alternative to stoichiometric strong acids.[8]

  • Step 1: Dissolve the Boc-protected substrate (1.0 equiv.) in a dry, non-coordinating solvent such as acetonitrile or DCM (0.1 M).

  • Step 2: Add anhydrous iron(III) chloride (FeCl₃, 5-10 mol%) to the solution.

  • Step 3: Stir the mixture at room temperature, monitoring progress by TLC. Reaction times can vary from 1 to 6 hours.

  • Step 4: Upon completion, quench the reaction with water.

  • Step 5: Extract the product with ethyl acetate (3x).

  • Step 6: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Non-Acidic Conditions (Highest Selectivity)

For maximum preservation of the formyl group, avoiding acid altogether is the ideal strategy. Thermal deprotection offers a clean, catalyst-free option.

Protocol 3.3.1: Thermal Deprotection in a High-Boiling Solvent

Heating a solution of the Boc-protected amine can induce thermolysis, releasing isobutylene and CO₂.[9][10][11] The temperature required depends on the substrate and solvent. Aryl N-Boc groups generally cleave at lower temperatures than alkyl ones.[9]

  • Step 1: Dissolve the Boc-protected substrate (1.0 equiv.) in a high-boiling, inert solvent such as toluene, xylene, or dimethylformamide (DMF).

  • Step 2: Heat the solution to reflux (or a specific target temperature, e.g., 110-150 °C).

  • Step 3: Monitor the reaction by TLC or LCMS. Reaction times can range from a few hours to overnight.

  • Step 4: Once complete, cool the reaction mixture to room temperature.

  • Step 5: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Comparative Summary of Methods

The table below summarizes the key parameters and considerations for each method as applied to 6-formylpyridazin-3-yl carbamate.

MethodReagent(s)Typical ConditionsAdvantagesDisadvantages for Target Substrate
Standard Acidic TFA / DCM0 °C, 1-3 hFast, common reagentsHigh risk of formyl group degradation/side reactions.
Standard Acidic 4M HCl / Dioxane0-25 °C, 1-4 hProduct may precipitate as HCl salt.High risk of formyl group degradation. Dioxane is undesirable.
Mild Acidic (COCl)₂ / MeOH25 °C, 1-4 hVery mild, high functional group tolerance.[5][6]Requires anhydrous conditions. Oxalyl chloride is toxic.
Lewis Acidic FeCl₃ (cat.) / MeCN25 °C, 1-6 hCatalytic, inexpensive, sustainable, clean workup.[8]May require screening of other Lewis acids if ineffective.
Thermal Toluene or Xylene110-140 °C, 2-12 hAcid-free, excellent for acid-sensitive groups.[9]High temperatures may degrade some substrates. Can be slow.

Decision Workflow for Method Selection

The selection of an appropriate protocol should be a systematic process based on the stability of the substrate and the desired process parameters.

dot

G start Start: Deprotection of 6-formylpyridazin-3-yl carbamate q1 Is preservation of the formyl group the top priority? start->q1 thermal Choose Non-Acidic Method: Protocol 3.3.1 (Thermal) q1->thermal Yes (Highest Priority) mild Choose Mild/Catalytic Method: Protocol 3.2.1 (Oxalyl Chloride) or Protocol 3.2.2 (FeCl₃) q1->mild Yes (High Priority) acid Choose Standard Acidic Method: Protocol 3.1.1 (TFA) or Protocol 3.1.2 (HCl) (Use with extreme caution at 0°C) q1->acid No (Risk Acceptable / Small Scale Test) end End: Purify and Characterize Product thermal->end Proceed to Experiment mild->end Proceed to Experiment acid->end Proceed to Experiment

Sources

Method

Synthesis of radiolabeled tracers using tert-butyl N-(6-formylpyridazin-3-yl)carbamate precursors

This Application Note is designed for radiochemists and drug discovery scientists utilizing tert-butyl N-(6-formylpyridazin-3-yl)carbamate as a core scaffold for developing Positron Emission Tomography (PET) tracers. Pre...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for radiochemists and drug discovery scientists utilizing tert-butyl N-(6-formylpyridazin-3-yl)carbamate as a core scaffold for developing Positron Emission Tomography (PET) tracers.

Precursor Focus: tert-butyl N-(6-formylpyridazin-3-yl)carbamate Isotope Focus: Fluorine-18 (


F)[1]

Introduction & Scientific Rationale

The pyridazine moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl or pyridine rings to improve water solubility and modulate metabolic stability. It is a critical pharmacophore in tracers targeting Mitochondrial Complex I (MC-I) (e.g., analogs of Flurpiridaz) and various phosphodiesterase (PDE) inhibitors.

The precursor tert-butyl N-(6-formylpyridazin-3-yl)carbamate offers a versatile bifunctional handle:

  • The C6-Formyl Group (Aldehyde): A reactive electrophile suitable for reductive amination or oxime ligation . This allows for the introduction of radiolabeled prosthetic groups or the conjugation of the scaffold to targeting vectors.

  • The C3-Boc-Amino Group: A protected amine that, upon acidic deprotection, reveals a primary amine for hydrogen bonding interactions within the target binding pocket or further functionalization.

Mechanistic Strategy

This guide details the "Convergent Reductive Amination" strategy. Unlike direct nucleophilic substitution (S


2), which often fails on electron-deficient heteroaromatics without activating leaving groups, reductive amination allows the mild coupling of the aldehyde precursor with an 

F-labeled amine.

Advantages:

  • Chemo-selectivity: The aldehyde reacts selectively with amines in the presence of the Boc-protected nitrogen.

  • Late-Stage Labeling: Minimizes radiolytic decomposition by introducing the isotope in the final steps.

Experimental Workflow Visualization

The following diagram illustrates the convergent synthesis pathway, highlighting the coupling of the pyridazine precursor with an


F-labeled synthon.

G Precursor Pyridazine Precursor (Aldehyde-Boc) Imine Intermediate Imine Species Precursor->Imine Condensation (MeOH, pH 5-6) Synthon [18F]Fluoroalkylamine (Amine Source) Synthon->Imine Reduced Protected Tracer (Boc-Intact) Imine->Reduced Reduction (NaBH3CN) Final Final Tracer (Deprotected) Reduced->Final Hydrolysis (HCl/TFA, 90°C)

Caption: Convergent synthesis via reductive amination. The aldehyde precursor captures the [18F]amine, followed by in-situ reduction and deprotection.

Protocol: Reductive Amination with [ F]Fluoroethylamine

This protocol assumes the prior generation of [


F]fluoroethylamine (or similar [

F]amine) via standard substitution of a tosylate precursor followed by distillation or cartridge purification.
Materials & Reagents
ReagentSpecificationPurpose
Precursor tert-butyl N-(6-formylpyridazin-3-yl)carbamate (>97%)Scaffold
Reducing Agent Sodium cyanoborohydride (NaBH

CN)
Selective reduction of imine
Solvent Anhydrous Methanol (MeOH)Reaction medium
Catalyst Acetic Acid (AcOH)pH adjustment (activation)
Deprotection 4N Hydrochloric Acid (HCl)Boc removal
Buffer 0.5M Sodium Acetate (pH 5.5)HPLC mobile phase buffer
Step-by-Step Methodology
Step 1: Precursor Preparation
  • Dissolve 2.0 mg of tert-butyl N-(6-formylpyridazin-3-yl)carbamate in 200 µL of anhydrous MeOH.

  • Add 10 µL of Acetic Acid to adjust the micro-environment to pH ~5–6. Note: Acid catalysis facilitates imine formation.

  • Store in a V-vial or reaction vessel at room temperature.

Step 2: Coupling (Reductive Amination)
  • Distill or elute the purified [

    
    F]fluoroethylamine  directly into the Precursor vial.
    
  • Allow the mixture to stand at 40°C for 5 minutes to form the imine intermediate.

  • Add 1.0 mg of NaBH

    
    CN (dissolved in 50 µL MeOH) to the vessel.
    
  • React at 60°C for 10 minutes .

    • Critical Checkpoint: The solution should remain clear. Turbidity indicates precipitation of the precursor, which will lower yields.

Step 3: Deprotection (Boc Removal)
  • Evaporate the MeOH solvent under a stream of helium/nitrogen at 80°C.

  • Re-dissolve the residue in 500 µL of 4N HCl .

  • Heat the sealed vessel at 90°C for 10 minutes .

    • Mechanism: This step cleaves the tert-butyl carbamate, liberating the free amine on the pyridazine ring (essential for biological activity in most MC-I or enzyme inhibitors).

  • Cool to 40°C and neutralize with 2N NaOH (approx. 1.0 mL) and buffer with 0.5 mL HPLC buffer .

Step 4: Purification & Formulation
  • Inject the crude mixture onto a semi-preparative HPLC column (e.g., C18, 250 x 10 mm).

  • Elute with an isocratic mixture of Ethanol/Sodium Acetate Buffer (ratio dependent on lipophilicity, typically 15:85 to 40:60).

  • Collect the product peak (typically elutes after the void volume and before unreacted precursor if deprotection was incomplete).

  • Pass through a sterile 0.22 µm filter into a sterile vial.

Alternative Protocol: Oxime Ligation ("Click" Chemistry)

If the target tracer requires an oxime ether linkage (often metabolically stable and rapidly formed), use this modified protocol.

  • Reagent: Synthesize [

    
    F]FBHO  (O-(4-[
    
    
    
    F]fluorobenzyl)hydroxylamine).
  • Coupling: Add [

    
    F]FBHO to the tert-butyl N-(6-formylpyridazin-3-yl)carbamate precursor (1 mg in 300 µL Ethanol/Water 1:1) containing 0.1% Aniline (catalyst).
    
  • Conditions: React at 40°C for 10 minutes at pH 4.

  • Result: This forms the oxime-linked tracer. Note: Deprotection of the Boc group can follow if necessary, but oxime formation is often the final step.

Automated Module Configuration (Graphviz)

For GMP production, the process must be automated. The following diagram describes the fluid logic for a cassette-based module (e.g., GE TRACERlab or Synthera).

Module V1 Vial 1: [18F]Amine Source Reactor Reactor Vessel (Heater/Stirrer) V1->Reactor Transfer V2 Vial 2: Precursor + AcOH V2->Reactor Add Precursor V3 Vial 3: NaBH3CN (Reductant) V3->Reactor Reduction V4 Vial 4: 4N HCl (Deprotection) V4->Reactor Acid Hydrolysis Reactor->Reactor Imine Formation (5 min) Reactor->Reactor Evaporation HPLC Semi-Prep HPLC Reactor->HPLC Injection QMA QMA Cartridge (Trapping)

Caption: Fluid path logic for automated synthesis. Vials 1-3 facilitate the reductive amination; Vial 4 handles deprotection.

Quality Control & Troubleshooting

QC Parameters
TestAcceptance CriteriaMethod
Radiochemical Purity > 95%Radio-HPLC / Radio-TLC
Molar Activity > 37 GBq/µmolUV Absorbance (254 nm) vs Standard Curve
Residual Solvents < 5000 ppm (MeOH)GC-FID
pH 4.5 – 8.5pH Strip/Meter
Troubleshooting Guide
  • Low Yield (Coupling): Ensure the reaction pH is strictly 5–6. If too basic, the imine will not form; if too acidic, the amine nucleophile is protonated and unreactive.

  • Incomplete Deprotection: Pyridazine rings can be sensitive. If 4N HCl causes degradation (blackening), switch to Trifluoroacetic acid (TFA) in Dichloromethane (1:1) at 60°C.

  • Aldehyde Oxidation: The formyl group can oxidize to carboxylic acid over time. Store the precursor under Argon at -20°C. Check purity via LC-MS before use; a peak at M+16 indicates oxidation.

References

  • Yalamanchili, P. et al. (2008). "Mechanism of uptake and retention of F-18 BMS-747158-02 in cardiomyocytes." Journal of Nuclear Cardiology. (Foundational work on pyridazine tracers).

  • Dangerfield, E. M. et al. (2010).[2] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Journal of Organic Chemistry. (Methodology for selective reductive amination).

  • Boutagy, J. et al. (1974). "Olefin synthesis with organic phosphonate carbanions." Chemical Reviews. (Context for aldehyde reactivity in heterocycles).

  • Loughney, K. et al. (1996). "Isolation and characterization of cDNAs encoding PDE5A." Gene. (Context for Pyridazine scaffolds in PDE inhibition).

Sources

Application

Optimized oxidation methods to generate tert-butyl N-(6-formylpyridazin-3-yl)carbamate from alcohols

Executive Summary Target Molecule: tert-Butyl N-(6-formylpyridazin-3-yl)carbamate CAS: (Analogous precursors often cited, specific CAS for aldehyde: 1936703-98-8 family) Application: Critical intermediate for kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: tert-Butyl N-(6-formylpyridazin-3-yl)carbamate CAS: (Analogous precursors often cited, specific CAS for aldehyde: 1936703-98-8 family) Application: Critical intermediate for kinase inhibitors, scaffold hopping in medicinal chemistry, and reductive amination handles.

This Application Note details optimized protocols for the oxidation of tert-butyl N-(6-(hydroxymethyl)pyridazin-3-yl)carbamate to its corresponding aldehyde. The pyridazine core is electron-deficient, making the C6-position sensitive to nucleophilic attack, while the C3-carbamate (Boc) moiety introduces acid sensitivity.

We present two primary methodologies:

  • Dess-Martin Periodinane (DMP): The high-fidelity method for small-to-medium scale, prioritizing chemoselectivity.

  • Activated Manganese Dioxide (MnO₂): The robust, industrial-preferred method exploiting the "pseudo-benzylic" nature of the pyridazine alcohol.

Part 1: Strategic Analysis & Retrosynthesis

The Chemoselective Challenge

The transformation requires oxidizing a primary alcohol to an aldehyde without:

  • Over-oxidation: Formation of the carboxylic acid (common with Jones reagent or unbuffered KMnO₄).

  • Deprotection: Loss of the Boc group due to acidic byproducts.

  • Ring Degradation: Pyridazines are susceptible to oxidative ring opening under harsh conditions.

Reaction Pathway

The hydroxymethyl group at position 6 of the pyridazine ring exhibits pseudo-benzylic reactivity due to the aromaticity of the heterocycle. This electronic activation makes it amenable to mild oxidants that specifically target allylic/benzylic alcohols.

ReactionScheme cluster_0 Starting Material cluster_1 Oxidation Pathways cluster_2 Target Product SM Alcohol Precursor (Boc-NH-Pyridazine-CH2OH) DMP Method A: DMP (Stoichiometric, Mild) SM->DMP MnO2 Method B: MnO2 (Heterogeneous, Scale-up) SM->MnO2 Prod Target Aldehyde (Boc-NH-Pyridazine-CHO) DMP->Prod 90-95% Yield Fast, Homogeneous MnO2->Prod 80-88% Yield Simple Filtration

Figure 1: Strategic oxidation pathways for pyridazine alcohols.

Part 2: Optimized Protocols

Method A: Dess-Martin Periodinane (DMP)

Best For: Gram-scale synthesis, high-value intermediates, and substrates with extreme acid sensitivity.

Mechanistic Insight

DMP functions via ligand exchange.[1] The alcohol oxygen attacks the iodine(V) center, displacing an acetate ligand. The subsequent reductive elimination yields the aldehyde and an iodinane byproduct. Critical Control Point: The reaction generates 2 equivalents of acetic acid.[2] For Boc-protected substrates, buffering with Sodium Bicarbonate (NaHCO₃) is mandatory to prevent Boc cleavage.

Protocol
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve 1.0 eq of tert-butyl N-(6-(hydroxymethyl)pyridazin-3-yl)carbamate in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Buffering: Add 5.0 eq of solid NaHCO₃. Stir for 5 minutes.

  • Oxidation: Cool to 0°C. Add 1.2 eq of Dess-Martin Periodinane in a single portion.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (typically 1–2 hours).

    • Note: If reaction is sluggish, add 1 drop of water (accelerates the ligand exchange mechanism).

  • Quench (The "Reductive Wash"):

    • Prepare a 1:1 mixture of Sat. aq. NaHCO₃ and 10% Na₂S₂O₃ (Sodium Thiosulfate).

    • Pour reaction mixture into this solution and stir vigorously for 15 minutes. The thiosulfate reduces unreacted iodine species, and the bicarbonate neutralizes the acid. The organic layer should turn clear (from cloudy white).

  • Workup: Separate layers. Extract aqueous layer 2x with DCM. Dry combined organics over MgSO₄, filter, and concentrate.

Yield Expectation: 90–95% Purification: Often clean enough for next step. If necessary, rapid filtration through a silica plug (eluting with 50% EtOAc/Hexanes).

Method B: Activated Manganese Dioxide (MnO₂)

Best For: Scale-up (>10g), cost-efficiency, and "pseudo-benzylic" alcohols.

Mechanistic Insight

MnO₂ oxidation occurs on the surface of the solid reagent. It is highly selective for allylic, benzylic, and heterocyclic carbinols. It will not touch non-activated aliphatic alcohols, providing built-in chemoselectivity. Critical Control Point: The "Activity" of MnO₂ varies by batch. Use "Activated" grade (precipitated) or activate it yourself by heating at 110°C for 24h before use.

Protocol
  • Solvent Selection: DCM or Chloroform (CHCl₃) are preferred. For stubborn substrates, Toluene or Acetonitrile can be used at reflux.

  • Setup: Dissolve 1.0 eq of the alcohol in DCM (0.1 M).

  • Reagent Addition: Add 10–20 eq of Activated MnO₂.

    • Why so much? The surface area is the limiting factor. Large excess is standard.

  • Reaction: Stir vigorously at RT (or Reflux for faster kinetics).

    • Monitoring: This reaction can take 12–48 hours at RT. Refluxing in CHCl₃ often completes it in <4 hours.

  • Workup: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with EtOAc or warm DCM (aldehyde may adsorb to the MnO₂ surface).

  • Concentration: Evaporate solvent.

Yield Expectation: 80–88% Purification: Usually yields a pure solid. Recrystallization from EtOAc/Hexanes if needed.

Part 3: Comparative Data & Troubleshooting

Method Selection Matrix
FeatureDess-Martin Periodinane (DMP)Activated MnO₂
Reaction Time Fast (1–2 h)Slow (12–48 h) or requires heat
Cost High (Iodine reagent)Low (Bulk commodity)
Workup Extraction required (Chemical waste)Filtration only (Solid waste)
Acid Sensitivity Requires NaHCO₃ bufferNeutral (Safe for Boc)
Scalability Good for <50gExcellent for >100g
Odor Mild (Acetic acid smell)None
Troubleshooting Guide

Problem: Boc Deprotection Observed (Method A)

  • Cause: Insufficient buffering of acetic acid byproduct.

  • Fix: Increase NaHCO₃ to 10 eq or add Pyridine (2 eq) to the reaction mixture.

Problem: Incomplete Conversion (Method B)

  • Cause: MnO₂ surface deactivation or "wet" reagent.

  • Fix: Switch solvent to Toluene and reflux with a Dean-Stark trap to remove water, or add fresh MnO₂ (another 5 eq) mid-reaction.

Problem: Aldehyde Hydrate Formation

  • Observation: NMR shows a gem-diol peak.

  • Fix: Pyridazine aldehydes are electron-deficient and love water. Store under N₂ in a desiccator. Use immediately in the next step (e.g., Reductive Amination).

Part 4: Visualizing the Workflow

Workflow cluster_DMP Method A: DMP cluster_MnO2 Method B: MnO2 Start Start: Pyridazine Alcohol (1.0 eq) StepA1 Add DMP (1.2 eq) + NaHCO3 (5.0 eq) in DCM, 0°C -> RT Start->StepA1 High Value/Small Scale StepB1 Add Activated MnO2 (15 eq) in DCM or CHCl3 Start->StepB1 Scale Up/Robust StepA2 Quench: Na2S2O3 / NaHCO3 (Remove Iodine/Acid) StepA1->StepA2 StepA3 Phase Separate & Dry StepA2->StepA3 End Isolate Aldehyde (Store cold/dry) StepA3->End StepB2 Stir Vigorously (RT or Reflux) StepB1->StepB2 StepB3 Filter through Celite StepB2->StepB3 StepB3->End

Figure 2: Operational workflow for isolation of tert-butyl N-(6-formylpyridazin-3-yl)carbamate.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[2] J. Org.[2] Chem.1983 , 48, 4155–4156.[2] Link

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[2][3] J. Org.[2] Chem.1994 , 59, 7549–7552.[2][3] Link

  • Taylor, R. J. K.; Reid, M.; Foot, J.; Nelson, S. A. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Acc.[2][4][5] Chem. Res.2005 , 38, 851–869. Link

  • Quesada, E.; Taylor, R. J. K. "One-Pot Conversion of Activated Alcohols into Terminal Alkynes Using Manganese Dioxide." Tetrahedron Lett.[1][3][5]2005 , 46, 6473-6476. (Demonstrates MnO2 specificity for heterocyclic alcohols). Link

  • Bagley, M. C.; Lubinu, M. C. "Manganese Dioxide: A Mild and Selective Oxidant for the Synthesis of Pyridines and Pyridazines."[6] Synthesis2006 , 1283–1288.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for tert-butyl N-(6-formylpyridazin-3-yl)carbamate via column chromatography

Welcome to the dedicated technical support center for the purification of tert-butyl N-(6-formylpyridazin-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of tert-butyl N-(6-formylpyridazin-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and facing challenges in achieving high purity via column chromatography. As a Senior Application Scientist, I have consolidated field-proven insights and fundamental chromatographic principles to help you navigate the common pitfalls associated with the purification of this molecule.

The unique structure of tert-butyl N-(6-formylpyridazin-3-yl)carbamate, featuring a polar pyridazine core, a reactive aldehyde, and a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, presents a distinct set of purification challenges. This guide provides a logical, in-depth framework for troubleshooting and optimizing your column chromatography protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Question 1: My compound is eluting with the solvent front, even with a non-polar solvent system like ethyl acetate/hexane. What is happening and how can I fix it?

Answer:

This phenomenon, known as "breakthrough," typically occurs for one of two reasons: either your compound is not sufficiently retained by the silica gel, or it has very low solubility in the mobile phase and is carried along with the solvent front as a micro-precipitate. Given the polar nature of the pyridazine ring, poor retention is less likely to be the primary issue in highly non-polar eluents. The more probable cause is poor solubility.

  • Causality: The Boc group imparts significant non-polar character, but the pyridazine ring with its two nitrogen atoms and the polar formyl group can lead to complex solubility behavior. In a mobile phase with very high hexane content, the compound may not fully dissolve and instead travels with the bulk solvent.

  • Troubleshooting Steps:

    • Solubility Test: Before performing the column, test the solubility of your crude material in your chosen starting eluent. If it is not fully soluble, you will need to adjust your loading technique or solvent system.

    • Dry Loading: A highly effective technique for compounds with limited solubility is dry loading.[1] Adsorb your crude product onto a small amount of silica gel (or Celite® if the compound shows instability on silica) by dissolving it in a suitable solvent (e.g., dichloromethane or acetone), adding the adsorbent, and removing the solvent under reduced pressure. The resulting free-flowing powder can then be carefully loaded onto the top of your column. This ensures that the compound is introduced to the column in a finely dispersed state, allowing for proper partitioning between the stationary and mobile phases.

    • Initial Eluent Polarity: Start your gradient with a slightly more polar mobile phase to ensure the compound remains dissolved. For instance, instead of starting with 5% ethyl acetate in hexane, consider 10-15% ethyl acetate.

Question 2: I am observing significant peak tailing, and my compound is eluting over a large number of fractions. How can I improve the peak shape?

Answer:

Peak tailing is a common issue, particularly with compounds containing amine functionalities or other basic groups that can interact strongly and non-ideally with the acidic silanol groups on the surface of silica gel.[1]

  • Causality: The nitrogen atoms in the pyridazine ring can interact with the acidic Si-OH groups on the silica surface via strong hydrogen bonding or acid-base interactions. This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect as it slowly elutes. The aldehyde group can also potentially form hemiacetals with the silanol groups, though this is less common under neutral conditions.

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent to suppress the interaction with acidic silanol groups.

      • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. TEA is a volatile base that will compete with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.

      • Ammonia in Methanol: For more polar solvent systems, a solution of 7N ammonia in methanol can be used as a polar modifier (e.g., in a dichloromethane/methanol gradient).

    • Use of Deactivated Silica: If tailing persists, consider using a deactivated silica gel. You can deactivate silica gel in-situ by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[1]

    • Alternative Stationary Phases: In more persistent cases, switching to a different stationary phase like alumina (basic or neutral) or a bonded phase (like diol or cyano) could be beneficial.

Question 3: My TLC shows good separation, but on the column, the desired product co-elutes with an impurity. What could be the reason, and what is the solution?

Answer:

This is a frustrating but common problem that often points to overloading the column or a difference in the dynamics between the thin-layer plate and the packed column.

  • Causality:

    • Overloading: The most frequent cause is loading too much crude material onto the column. When the column is overloaded, the stationary phase becomes saturated, and the separation efficiency drops dramatically, leading to broader bands that overlap.

    • TLC vs. Column Discrepancy: TLC plates can sometimes be more efficient for a given separation than a poorly packed column. Additionally, the heat generated during solvent progression on a column (the heat of adsorption) can sometimes alter selectivity compared to a TLC plate.

  • Troubleshooting Steps:

    • Reduce the Load: As a rule of thumb, for a challenging separation, the amount of crude material loaded should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column). For easier separations, this can be increased to 5-10%.

    • Optimize the Solvent System: Your TLC solvent system should provide a retention factor (Rf) for your target compound of approximately 0.2-0.35 for optimal column separation. If your Rf is too high, the compound will elute too quickly with poor resolution.

    • Employ Gradient Elution: If isocratic elution is failing, a shallow gradient of the polar solvent can significantly improve resolution.[2][3] A shallow gradient helps to sharpen the bands of later eluting compounds and can improve the separation between closely eluting spots.

    • Column Packing: Ensure your column is packed uniformly without any channels or cracks. A poorly packed column will lead to significant band broadening and poor separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of tert-butyl N-(6-formylpyridazin-3-yl)carbamate on silica gel?

A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Based on the structure, a mobile phase of 20-40% ethyl acetate in hexane is a reasonable starting point for TLC analysis. Adjust the ratio to achieve an Rf value of 0.2-0.35 for the product. Dichloromethane can also be used as a less polar alternative to ethyl acetate.

Q2: Is tert-butyl N-(6-formylpyridazin-3-yl)carbamate stable on silica gel?

The Boc protecting group is generally stable to the mildly acidic conditions of silica gel.[4] However, aldehydes can sometimes be sensitive and may undergo oxidation or other side reactions, especially if left on the column for extended periods. It is advisable to perform the chromatography relatively quickly and not to leave the compound on the column overnight if possible. To test for stability, you can spot your compound on a TLC plate, let it sit for a few hours, and then elute it to see if any new spots have formed.

Q3: What are the likely impurities I should be trying to separate?

The impurities will depend on the synthetic route. A common synthesis involves the Boc-protection of an amino-pyridazine followed by oxidation of a methyl or hydroxymethyl group to the aldehyde. Potential impurities could include:

  • Starting aminopyridazine: This is a more polar impurity and should be easily separated.

  • Di-Boc protected amine: A potential, less polar byproduct of the protection step.

  • Unreacted alcohol or methyl precursor: The polarity will differ, but these should be separable.

  • Over-oxidation product (carboxylic acid): This is a very polar impurity that will likely stick to the baseline of the TLC or the top of the column.

  • tert-Butanol and other byproducts from Boc-anhydride: These are generally volatile and removed during workup, but residual amounts may be present.

Q4: How can I visualize the compound on a TLC plate?

tert-butyl N-(6-formylpyridazin-3-yl)carbamate has a UV-active pyridazine ring, so it should be visible under a UV lamp at 254 nm. For a more general visualization, you can use stains like potassium permanganate or ceric ammonium molybdate (CAM), which will stain most organic compounds.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~5 mg/mL.

  • On a silica gel TLC plate, spot your crude material.

  • Develop the plate in a TLC chamber with a starting solvent system (e.g., 30% ethyl acetate in hexane).

  • Visualize the plate under UV light (254 nm).

  • Adjust the solvent polarity to achieve an Rf of 0.2-0.35 for the product spot, ensuring it is well-separated from major impurities.

  • If peak tailing is observed, add 0.5% triethylamine to the mobile phase and re-run the TLC.

Protocol 2: Column Chromatography Purification

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or heptane), Ethyl Acetate, Triethylamine (optional)

  • Crude tert-butyl N-(6-formylpyridazin-3-yl)carbamate

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product).

    • Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add the powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial non-polar solvent system identified during TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • If a gradient is required, gradually increase the percentage of the polar solvent (e.g., increase ethyl acetate concentration by 5% every 2-3 column volumes). A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Fraction Analysis and Product Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and suitable for this polarity range.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolGood balance of polarity for effective separation.
Rf Target 0.2 - 0.35Optimizes resolution and minimizes elution time.
Loading Technique Dry LoadingMitigates solubility issues and improves resolution.
Elution Mode Gradient ElutionRecommended for complex mixtures to improve separation and peak shape.[3][5]
Additive 0.1-1% Triethylamine (if needed)Suppresses acidic silanol interactions to prevent peak tailing.

Visual Diagrams

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Method Development (Target Rf = 0.2-0.35) Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample Pack->Load Elute Gradient Elution (e.g., 10-50% EtOAc/Hex) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvents Combine->Evaporate Analyze Purity Analysis (NMR, LC-MS) Evaporate->Analyze

Caption: A typical workflow for the column chromatography purification.

Troubleshooting_Logic action action problem problem start Poor Purification Result q1 Co-elution? start->q1 Identify Issue q2 Peak Tailing? q1->q2 No a1 Reduce Sample Load Use a Shallower Gradient q1->a1 Yes q3 Compound in Solvent Front? q2->q3 No a2 Add Triethylamine (0.5%) to Mobile Phase q2->a2 Yes end Consult Further q3->end No a3 Use Dry Loading Technique Start with a more polar eluent q3->a3 Yes

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Gradient Elution Chromatography. Retrieved from [Link]

  • LCGC International. (2025, November 10). Gradient Elution, Part II: Equivalent Separations. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during the deprotection of tert-butyl N-(6-formylpyridazin-3-yl)carbamate

Welcome to the technical support guide for the selective deprotection of tert-butyl N-(6-formylpyridazin-3-yl)carbamate. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective deprotection of tert-butyl N-(6-formylpyridazin-3-yl)carbamate. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the challenges associated with this transformation. The primary difficulty arises from the need to remove the acid-labile tert-butoxycarbonyl (Boc) group while preserving the equally sensitive formyl (aldehyde) group and the electron-deficient pyridazine core.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) is resulting in a low yield and multiple unidentified byproducts. What is happening?

A1: This is a common issue stemming from the harsh, non-selective nature of strong acids like TFA. The mechanism of acid-catalyzed Boc deprotection involves the formation of a highly reactive tert-butyl cation intermediate.[1][2] While effective at cleaving the carbamate, this cation and the strongly acidic conditions can initiate several destructive side reactions with your specific substrate.

Root Causes of Failure:

  • Formyl Group Degradation: Aldehydes are notoriously unstable under strong acidic conditions. They can undergo self-condensation (aldol-type reactions), polymerization, or form acetals if protic solvents like methanol are present as impurities.

  • Friedel-Crafts-type Alkylation: The generated tert-butyl cation is a potent electrophile. It can attack any nucleophilic sites on your molecule, leading to unwanted alkylation. Potential sites include:

    • The nitrogen atoms of the pyridazine ring.

    • The aromatic ring itself, although less likely due to the ring's electron-deficient nature.[3]

    • The newly deprotected amine product, leading to N-tert-butylation.

  • Pyridazine Ring Instability: While generally robust, the pyridazine ring's basic nitrogen atoms will be protonated in strong acid. This alters the electronic properties of the molecule and can, in some cases, lead to ring-opening or other degradation pathways, especially at elevated temperatures.

The diagram below illustrates the desired reaction pathway versus the common side reactions encountered with strong acids.

SM Starting Material (Boc-Protected Amine) Intermediate Protonated Carbamate SM:e->Intermediate:w + H⁺ Aldehyde_Deg Aldehyde Degradation (Polymerization, etc.) SM->Aldehyde_Deg Acid Strong Acid (TFA, HCl) Acid->Intermediate Acid->Aldehyde_Deg Catalyzes Deprotection Desired Product (Free Amine) Intermediate->Deprotection - CO₂ tBu_cation tert-Butyl Cation Intermediate->tBu_cation - Isobutylene Alkylation tert-Butylation (on Ring or N-atom) tBu_cation->Alkylation Electrophilic Attack Side_Products Side Products Aldehyde_Deg->Side_Products Alkylation->Side_Products

Caption: Desired deprotection pathway vs. acid-induced side reactions.

To mitigate these issues, avoid using strong, concentrated acids at room temperature. Instead, explore the milder conditions outlined below.

Q2: My reaction is very sluggish even with standard HCl/Dioxane, and forcing it with heat just causes decomposition. How can I improve the reaction rate safely?

A2: This indicates that the energy barrier for the desired deprotection is close to the energy barrier for decomposition. The electron-withdrawing nature of the 6-formylpyridazine ring reduces the basicity of the carbamate nitrogen, making it more difficult to protonate and cleave than a simple alkyl or aryl N-Boc group.[4] Simply increasing the temperature or acid concentration is counterproductive, as it will accelerate the side reactions more than the desired deprotection.

Troubleshooting & Optimization Strategy:

  • Monitor Rigorously: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction at short intervals (e.g., every 15-30 minutes).[5] This will help you identify the point at which product formation ceases and decomposition begins.

  • Lower the Temperature: Perform the reaction at 0 °C or even lower. While this will slow the deprotection, it will slow the decomposition pathways more significantly, potentially opening a viable kinetic window.[5]

  • Switch to a More Tolerant Method: If milder acidic conditions are still not selective enough, it is best to abandon this approach and switch to a non-acidic or Lewis acid-based method that operates via a different mechanism.

Q3: What are the best "mild" deprotection conditions that have a higher chance of success for my substrate?

A3: Several methods are known to be milder and more selective than TFA or concentrated HCl. The goal is to find a reagent that can efficiently mediate the cleavage of the Boc group without generating highly reactive intermediates or requiring harsh conditions. Below is a comparison of recommended methods.

MethodReagents & SolventTemp (°C)ProsCons / Risks for this Substrate
A: Lewis Acid Catalysis Zinc Bromide (ZnBr₂) in DCM25Generally mild; avoids strong Brønsted acids.Lewis acid can still coordinate to the aldehyde or pyridazine nitrogens, potentially causing issues.
B: Aqueous Acid 85% Phosphoric Acid (H₃PO₄) in THF25 - 50Reported to be highly selective for Boc groups over other acid-labile groups.[6]Requires careful control of water content and temperature.
C: Anhydrous HCl (Controlled) 4M HCl in 1,4-Dioxane0 - 10Common and effective; can be controlled at low temperatures.[7]Still a strong acid; risk of aldehyde degradation remains. Dioxane must be peroxide-free.
D: Non-Acidic Cleavage (Recommended) Oxalyl Chloride in Methanol25Excellent functional group tolerance; mild and often high-yielding.[4][8] Operates via a different mechanism.Reagent is moisture-sensitive. In situ generation of HCl is possible but appears less destructive.[4]
E: Thermal Deprotection Heat in a high-boiling solvent (e.g., TFE, NMP)150 - 230Avoids all acidic reagents; can be highly selective.[9]Requires high temperatures which could degrade the substrate; best suited for continuous flow setups.

Recommendation: For this specific substrate, Method D (Oxalyl Chloride in Methanol) is the most promising starting point due to its demonstrated tolerance for sensitive functional groups and its distinct, non-Brønsted acid mechanism.[8][10]

Recommended Experimental Protocols

Protocol 1: Deprotection using Oxalyl Chloride in Methanol (Recommended Method)

This procedure is based on the mild and selective deprotection methodology reported by Nelson et al., which has proven effective for substrates with acid-labile groups.[4][8]

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the tert-butyl N-(6-formylpyridazin-3-yl)carbamate (1.0 equiv.) in anhydrous methanol (approx. 0.1 M solution).

  • Stir the solution at room temperature (20-25 °C) for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equiv.) dropwise to the stirring solution via a syringe. Caution: Gas evolution (HCl, CO, CO₂) will occur, and the reaction may exotherm slightly. Ensure adequate ventilation.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Concentrate the mixture in vacuo to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 6-aminopyridazine-3-carbaldehyde.

  • Purify the product as necessary, typically via column chromatography on silica gel.

Protocol 2: Deprotection using Zinc Bromide (Lewis Acid Method)

Procedure:

  • To a solution of the tert-butyl N-(6-formylpyridazin-3-yl)carbamate (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M), add zinc bromide (ZnBr₂) (2.0-3.0 equiv.) in one portion.

  • Stir the resulting suspension at room temperature (20-25 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by a 0.5 M solution of EDTA to chelate the zinc salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Troubleshooting Workflow

If you encounter issues, this workflow can guide your decision-making process.

Start Start: Deprotection of tert-butyl N-(6-formylpyridazin-3-yl)carbamate Protocol1 Try Recommended Protocol 1: (COCl)₂ in MeOH Start->Protocol1 Monitor1 Monitor by TLC/LC-MS (every 30 min for 4h) Protocol1->Monitor1 Check1 Reaction Outcome? Monitor1->Check1 Success Success! Purify Product Check1->Success Clean & Complete Incomplete Incomplete Reaction or No Reaction Check1->Incomplete Incomplete Decomposition Significant Decomposition or Side Products Check1->Decomposition Decomposition Protocol2 Try Alternative Protocol 2: ZnBr₂ in DCM Incomplete->Protocol2 Switch Method Decomposition->Protocol2 Switch Method Monitor2 Monitor by TLC/LC-MS (every 1-2h) Protocol2->Monitor2 Check2 Reaction Outcome? Monitor2->Check2 Check2->Success Clean & Complete Reassess Re-evaluate Strategy: Consider Thermal Deprotection or a different protecting group Check2->Reassess Still Fails

Caption: A decision workflow for troubleshooting the deprotection.

References

  • Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective and Mild Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. [Link]

  • Nelson, K. M., Fosu, S., & Teye, J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23921–23927. [Link]

  • Nelson, K. M., Fosu, S., & Teye, J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Chemistry Stack Exchange. (2019). Why is formyl chloride unstable while higher acyl chlorides are stable? [Link]

  • PubChem. (n.d.). tert-butyl N-(6-formylpyridazin-3-yl)carbamate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Organic Chemistry Portal. (n.d.). Formic acid and formates. [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

  • Quora. (2019). Why is formyl chloride unstable while higher acetyl chlorides are stable? [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • Google Patents. (1978). US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
  • Basicmedical Key. (2016). Chemical stability in dosage forms. [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

Sources

Troubleshooting

Optimizing temperature conditions for reactions involving 6-formylpyridazin-3-yl carbamate

Technical Support Center: 6-Formylpyridazin-3-yl Carbamate Optimization Ticket ID: #RXN-OPT-6FP-2024 Subject: Temperature Control & Reaction Stability Guide Status: Resolved / Public Knowledge Base Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Formylpyridazin-3-yl Carbamate Optimization Ticket ID: #RXN-OPT-6FP-2024 Subject: Temperature Control & Reaction Stability Guide Status: Resolved / Public Knowledge Base

Executive Summary

This guide addresses the thermal sensitivity and reactivity profile of 6-formylpyridazin-3-yl carbamate . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and fused heterocycles. The molecule features a "push-pull" electronic system: the electron-withdrawing formyl group at position 6 and the electron-donating carbamate at position 3.

Key Technical Constraint: The stability window is narrow. The aldehyde is prone to rapid oxidation and polymerization, while the carbamate (typically tert-butyl, Boc) risks thermal or acid-catalyzed cleavage above 60°C.

Part 1: Thermal Stability Matrix

The following data summarizes the stability zones for 6-formylpyridazin-3-yl carbamate based on standard atmospheric conditions and inert solvents (DCM, THF, MeOH).

Temperature ZoneStatusChemical Behavior & Risk Profile
-20°C to 4°C Optimal Storage & Initiation. Ideal for storage (under Ar/N₂) and the initial addition of nucleophiles (e.g., amines for imine formation). Prevents polymerization of the aldehyde.
20°C to 30°C Standard Reaction Progression. Safe for reductive amination steps (reduction of imine) and mild oxidations. Carbamate remains completely stable.
40°C to 60°C Caution Accelerated Kinetics. Acceptable only for short durations (<2 hrs) in neutral pH. Risk of aldehyde disproportionation (Cannizzaro) increases significantly if base is present.
> 65°C Critical Decomposition Zone. High risk of thermal deprotection (if Boc-carbamate) and decarbonylation of the pyridazine aldehyde. Avoid unless strictly necessary.

Part 2: Optimized Reaction Protocols

Workflow A: Reductive Amination (The Primary Application)

Context: Converting the C-6 formyl group to an amine while retaining the C-3 carbamate protection.

The Challenge: Pyridazine aldehydes are highly electrophilic. High temperatures cause the formation of " intractable tars" (polymers) before the imine can be reduced.

Step-by-Step Protocol:

  • Imine Formation (Kinetic Control):

    • Temp: 0°C.

    • Solvent: Anhydrous Dichloromethane (DCM) or Methanol (MeOH).

    • Reagents: Add amine (1.0 equiv) and drying agent (MgSO₄ or molecular sieves) to the aldehyde (1.0 equiv).

    • Technical Note: Do not heat to reflux to drive water off. The electron-deficient pyridazine ring accelerates imine formation, making heat unnecessary and risky.

  • Reduction Step:

    • Temp: 0°C

      
       RT (allow to warm slowly).
      
    • Reagent: Sodium triacetoxyborohydride (STAB) or NaBH₄.

    • Critical: If using STAB, maintain temperature < 25°C. Acidic byproducts from STAB can cleave the carbamate if the reaction exotherms above 40°C [1].

  • Quench:

    • Temp: 0°C.

    • Method: Saturated aqueous NaHCO₃.

Workflow B: Oxidation to Carboxylic Acid

Context: Generating the 6-carboxylic acid derivative.

The Challenge: The Pinnick oxidation is preferred, but the carbamate is sensitive to the acidic conditions if not temperature-controlled.

Protocol:

  • Temp: Maintain strictly at 0°C.

  • Reagents: NaClO₂ / NaH₂PO₄ / 2-methyl-2-butene.

  • Duration: Monitor by LC-MS every 30 mins. Do not let the reaction run overnight at RT, as the carbamate may partially hydrolyze [2].

Part 3: Troubleshooting (FAQ)

Q1: I see a new impurity at [M-100] mass in LC-MS when running the reaction at 80°C. What is it? A: This is the loss of the Boc group (Molecular weight loss of 100 Da: isobutylene + CO₂).

  • Root Cause: Thermal instability of the tert-butyl carbamate. While simple aryl carbamates are stable to ~100°C, the electron-deficient pyridazine ring makes the carbamate nitrogen more acidic, lowering the activation energy for thermal elimination [3].

  • Resolution: Lower reaction temperature to < 50°C. If high heat is required for reactivity, switch to a Benzyl (Cbz) carbamate, which is more thermally robust.

Q2: My yield is low (<30%) and the mixture turned black. Why? A: You likely experienced aldehyde polymerization or Cannizzaro disproportionation .

  • Root Cause: Heteroaromatic aldehydes are unstable in the presence of strong bases (e.g., NaOH, KOH) or high heat. They self-react.

  • Resolution:

    • Switch to weak bases (e.g., DIPEA, K₂CO₃).

    • Exclude oxygen (run under Nitrogen/Argon).

    • Store the starting material at -20°C; do not leave it in solution at RT for days.

Q3: Can I use Lewis Acids (e.g., TiCl₄) to accelerate the imine formation? A: Use with extreme caution.

  • Mechanism: Strong Lewis acids can coordinate to the carbamate carbonyl, catalyzing its cleavage even at low temperatures.

  • Alternative: Use mild dehydrating agents like Ti(OEt)₄ (Titanium tetraethoxide) which is less acidic and generally compatible with Boc-carbamates up to 40°C [4].

Part 4: Visual Logic Pathways

Diagram 1: Temperature Safety Zones & Decomposition Risks

TempSafety Start 6-Formylpyridazin-3-yl Carbamate (Starting Material) Zone1 Zone 1: < 4°C (Storage/Initiation) Start->Zone1 Store Zone2 Zone 2: 20°C - 40°C (Standard Reaction) Start->Zone2 Process Zone3 Zone 3: > 60°C (DANGER) Start->Zone3 Overheat Path_Safe Reductive Amination (High Yield) Zone1->Path_Safe Controlled Addition Zone2->Path_Safe Kinetic Control Path_Risk Decomposition Pathways Zone3->Path_Risk Activation Energy Exceeded Decomp1 Loss of Carbamate (M-100) (Thermal Elimination) Path_Risk->Decomp1 Acid/Heat Decomp2 Aldehyde Polymerization (Tars) Path_Risk->Decomp2 Base/Heat

Caption: Thermal stability profile illustrating the safe operating windows versus decomposition risks (Boc-cleavage and polymerization).

Diagram 2: Optimized Reductive Amination Workflow

Workflow Input Aldehyde + Amine Step1 Imine Formation (0°C, DCM, MgSO4) Input->Step1 Decision Check Imine (LCMS) Step1->Decision Decision->Step1 Incomplete (<2h) Step2 Reduction (STAB, <25°C) Decision->Step2 Complete Fail Hydrolysis/Degradation Decision->Fail Heat >40°C Product Secondary Amine (Intact Carbamate) Step2->Product

Caption: Step-by-step logic for reductive amination, emphasizing the critical temperature check-points to ensure carbamate integrity.

References

  • Afanasyev, O. I., et al. (2019).[1] "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews. (General principles of reductive amination temperature sensitivity).

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[2] "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions." The Journal of Organic Chemistry. (Establishes stability baselines for substituted pyridazines).

  • Caddick, S., et al. (2011). "Formation of ammonium carbamate... and its catalytic conversion."[3] Green Chemistry. (Discusses carbamate thermal stability and decomposition thresholds).

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry. (Validates Ti(OEt)4 protocols for sensitive substrates).

Sources

Optimization

Technical Support Center: Overcoming Low Conversion in Pyridazine Aldehyde Reductive Aminations

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for reductive amination reactions. This guide, designed by Senior Application Scientists, provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reductive amination reactions. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting for a common and often frustrating challenge: low conversion rates when using pyridazine aldehydes. We move beyond simple procedural lists to explain the underlying chemical principles, helping you not only solve your immediate problem but also build a more robust understanding for future experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the reductive amination of pyridazine aldehydes.

Q1: My reductive amination with a pyridazine aldehyde has stalled, showing significant starting material and only traces of the desired amine. What's the most likely cause?

Low conversion is frequently rooted in inefficient imine formation. The overall reductive amination process is a two-step sequence: the formation of an imine (or iminium ion) intermediate, followed by its reduction.[1][2][3] If the initial condensation of the pyridazine aldehyde and your amine is slow or unfavorable, the subsequent reduction step cannot proceed efficiently.

Underlying Chemistry: Pyridazine rings are electron-deficient aromatic systems. This electronic nature can decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophilic attack by the amine. Furthermore, the nitrogen atoms in the pyridazine ring can act as Lewis bases, potentially interacting with acid catalysts and hindering their intended role in promoting imine formation.

Q2: I suspect poor imine formation is the problem. How can I confirm this and what steps can I take to improve it?

A2.1: Monitoring Imine Formation

Before troubleshooting, it's crucial to confirm that imine formation is indeed the rate-limiting step. You can monitor the reaction progress by:

  • Thin Layer Chromatography (TLC): A simple and effective method. You should see the disappearance of the aldehyde spot and the appearance of a new, typically less polar, imine spot.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton signal of the imine (R-CH=N-R') is characteristically shifted downfield, providing a clear diagnostic peak.[4]

A2.2: Strategies to Promote Imine Formation

If imine formation is sluggish, consider the following proven strategies:

  • pH Optimization: The formation of an imine is highly pH-dependent.[5][6] The reaction is generally fastest at a mildly acidic pH (around 4-5).[6][7][8]

    • Too Acidic (pH < 4): The amine nucleophile becomes protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[5][6]

    • Too Basic/Neutral (pH > 6): The protonation of the hemiaminal intermediate's hydroxyl group is inefficient, making water a poor leaving group and slowing down the dehydration step.[5]

    • Recommendation: Use of a weak acid catalyst, such as acetic acid, is common.[4] For sensitive substrates, a buffer system (e.g., AcOH/NaOAc) can provide better pH control.[9]

  • Water Removal: Imine formation is a reversible equilibrium reaction that produces water as a byproduct.[1][6] Removing water from the reaction mixture can drive the equilibrium towards the imine product.

    • Dehydrating Agents: The use of chemical dehydrating agents like molecular sieves, Ti(OiPr)₄, or MgSO₄ is a common and effective strategy.[3]

    • Azeotropic Distillation: For reactions run at higher temperatures, a Dean-Stark apparatus can be used to azeotropically remove water.

In-Depth Troubleshooting Guide

Q3: I've optimized for imine formation, but my conversion is still low. What other factors should I consider?

If imine formation is proceeding, yet the final amine product is not being formed in high yield, the issue may lie with the choice of reducing agent or competing side reactions.

A3.1: Choosing the Right Reducing Agent

The ideal reducing agent for reductive amination should selectively reduce the imine (or iminium ion) in the presence of the starting aldehyde.[2][10]

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild and selective for imines/iminium ions over aldehydes and ketones.[2][11] Tolerates a wide range of functional groups.[2][12]Water-sensitive.[11]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[2][11][12]
Sodium Cyanoborohydride (NaBH₃CN) Effective at mildly acidic pH where it selectively reduces the iminium ion.[7][10]Highly toxic and can produce HCN gas upon acidic workup.[2] Sluggish with weakly basic amines.[2]Methanol (MeOH)
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[4]Less selective; can reduce the starting aldehyde, especially if imine formation is slow.[4][7][10]Methanol (MeOH), Ethanol (EtOH)
Catalytic Hydrogenation (H₂, Pd/C) "Green" option with high atom economy.Can reduce other functional groups (e.g., nitro groups, alkenes).[2] The catalyst can be deactivated by the amine substrate or product.[1]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Causality: The electron-withdrawing nature of the pyridazine ring can make the corresponding imine more susceptible to reduction. However, if the aldehyde itself is particularly reactive, a less selective reducing agent like NaBH₄ might preferentially reduce the aldehyde, leading to the formation of the corresponding alcohol as a byproduct and lowering the yield of the desired amine.[4][10] Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its excellent selectivity.[2]

A3.2: Potential Side Reactions

  • Over-alkylation: If you are using a primary amine, it can react with the aldehyde to form the desired secondary amine, which can then undergo a second reductive amination to form an undesired tertiary amine.[3][12] This is more common with highly reactive aldehydes.

  • Aldehyde Reduction: As mentioned, non-selective reducing agents can reduce the starting pyridazine aldehyde to the corresponding alcohol.

  • Hemiaminal/Aminal Formation: In some cases, the hemiaminal intermediate formed from the initial addition of the amine to the aldehyde can be stable and may not readily dehydrate to the imine. This can sometimes lead to the formation of stable aminal byproducts.

Experimental Protocols

Protocol 1: Stepwise Reductive Amination for Challenging Substrates

For particularly difficult reductive aminations, a stepwise procedure that separates imine formation from the reduction step can be highly effective.[2][12]

  • Imine Formation:

    • In a round-bottom flask, dissolve the pyridazine aldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol (MeOH).

    • If required, add a catalytic amount of acetic acid (0.1 eq).

    • Stir the reaction at room temperature and monitor the formation of the imine by TLC or NMR. The addition of activated 3Å molecular sieves can aid in driving the equilibrium.

  • Reduction:

    • Once imine formation is complete (or has reached equilibrium), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This is a widely applicable and generally high-yielding one-pot procedure.[2]

  • Reaction Setup:

    • To a stirred solution of the pyridazine aldehyde (1.0 eq) and the amine (1.2 eq) in 1,2-dichloroethane (DCE) (0.1–0.5 M), add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion at room temperature.

    • For less reactive systems, a catalytic amount of acetic acid (0.1-0.2 eq) can be added.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCE or another suitable solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Visualization of Key Processes

ReductiveAmination_Pathway Pyridazine\nAldehyde Pyridazine Aldehyde Hemiaminal Hemiaminal Pyridazine\nAldehyde->Hemiaminal + Amine Amine Amine Hemiaminal->Pyridazine\nAldehyde - Amine Imine Imine Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Iminium Iminium Imine->Iminium + H⁺ Iminium->Imine - H⁺ Product Desired Amine Product Iminium->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product Troubleshooting_Flowchart Start Low Conversion in Reductive Amination CheckImine Monitor for Imine Formation (TLC, NMR) Start->CheckImine ImineObserved Is Imine Observed? CheckImine->ImineObserved OptimizeImine Optimize Imine Formation: - Adjust pH (4-5) - Add Dehydrating Agent (e.g., Mol. Sieves) ImineObserved->OptimizeImine No / Sluggish CheckReduction Evaluate Reduction Step: - Change Reducing Agent (STAB) - Check for Side Products (Over-alkylation, Alcohol) ImineObserved->CheckReduction Yes RecheckImine Re-monitor Reaction OptimizeImine->RecheckImine RecheckImine->ImineObserved Stepwise Consider Stepwise Procedure CheckReduction->Stepwise Success Successful Conversion CheckReduction->Success Stepwise->Success

Caption: Troubleshooting decision tree for low conversion.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • GSK. (n.d.). Reductive Amination. [Link] (Note: A direct link to the specific GSK guide was not available, this link directs to their sustainability page which often houses such documents.)

  • Purins, M. (2023). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. YouTube. [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Catalysis Reviews, 45(1), 1-52. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Gevorgyan, V., et al. (2011). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 47(37), 10392-10394. [Link]

  • Chemistry LibreTexts. (2015). 20.04: Review: Reactions of Aldehydes and Ketones with Amines. [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 13(11), 2919-2930. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. [Link]

  • Zhang, Z., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(56), 33969-33977. [Link]

  • Wang, C., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(10), 1641. [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. [Link]

  • ChemComplete. (2022). Aldehydes and Ketones - Imine Formation. [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • Myers, A. (n.d.). Chemistry 115. [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Definitive Disposal Protocol for tert-butyl N-(6-formylpyridazin-3-yl)carbamate

As a Senior Application Scientist, it is my priority to ensure that the innovative research you conduct is not only groundbreaking but also performed with the highest commitment to safety and environmental stewardship. T...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that the innovative research you conduct is not only groundbreaking but also performed with the highest commitment to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like tert-butyl N-(6-formylpyridazin-3-yl)carbamate are paramount. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory compliance. The structure of this document is designed to logically walk you through hazard assessment, in-lab handling, and final disposal, ensuring a self-validating and safe workflow.

Part 1: Core Hazard Assessment and Principles
  • Pyridazine Core: The parent pyridazine ring is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1]

  • Carbamate Group: Many carbamate-containing compounds are used as pesticides and can possess significant biological activity.[2] They are often treated as hazardous waste, with thermal decomposition potentially releasing hazardous gases like amines and carbon disulfide.[3]

  • Formyl (Aldehyde) Group: Aldehydes can be reactive and often carry irritant warnings.

A positional isomer, tert-butyl (6-formylpyridin-2-yl)carbamate, is listed with hazard codes indicating it is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[4] Therefore, the primary directive is to always treat tert-butyl N-(6-formylpyridazin-3-yl)carbamate and its waste as hazardous chemical waste.

Core Disposal Principle: Under no circumstances should this compound or its residues be disposed of in standard trash or down the drain.[5] The recommended and safest method of disposal is through a licensed professional waste disposal service, typically involving chemical incineration at a permitted facility.[6][7]

Property/Hazard Inferred Assessment Source
Physical State Solid[8][9]
Acute Oral Toxicity Harmful if swallowed (Category 4)[1][4][10]
Skin Irritation Causes skin irritation / May cause allergic reaction[1][4][10]
Eye Irritation Causes serious eye irritation/damage[1][4][10]
Inhalation Hazard May cause respiratory irritation[1][4]
Primary Disposal Route Hazardous Waste Incineration[6][7]
Decomposition Products Carbon oxides (COx), Nitrogen oxides (NOx)[6][9]
Part 2: In-Lab Waste Segregation & Handling Protocol

Proper disposal begins at the point of generation. Adherence to a strict in-lab protocol prevents cross-contamination, ensures safety, and facilitates compliant disposal by your institution's environmental health and safety (EHS) office or contracted waste handler.

Step 1: Designate a Hazardous Waste Container

  • Container Choice: Use a dedicated, leak-proof container with a secure screw-top lid.[11] For solid waste, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure the container material is compatible and will not react with the chemical waste.[11][12]

  • Labeling: Immediately label the container as "Hazardous Waste."[11] The label must include:

    • The full chemical name: "tert-butyl N-(6-formylpyridazin-3-yl)carbamate"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 2: Accumulate Waste Safely

  • Solid Waste: Place contaminated consumables such as gloves, weighing papers, and pipette tips directly into the designated hazardous waste container.

  • Surplus/Expired Material: Unused or expired pure compound must be disposed of as hazardous waste.[6] Do not attempt to repurpose it if its integrity is . Keep it in its original, clearly labeled container and manage it alongside your other hazardous waste streams.

  • Solution Waste: If the compound is in solution, do not mix it with other waste streams unless you have confirmed compatibility.[12] Halogenated and non-halogenated solvent wastes should generally be kept separate. The container label must list all chemical components and their approximate concentrations.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11][13] The SAA must be in a secondary containment tray to prevent spills.

Step 3: Container Management

  • Keep Closed: Waste containers must be kept securely closed at all times, except when adding waste.[12]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills during transport.[11]

  • Regular Inspection: Periodically inspect the container for any signs of degradation, leaks, or improper labeling.[12]

Part 3: Final Disposal Workflow

The final disposal of tert-butyl N-(6-formylpyridazin-3-yl)carbamate must be coordinated through your institution's EHS office and handled by a licensed hazardous waste contractor. This workflow ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][14]

G cluster_0 In-Laboratory Process cluster_1 Institutional & External Process A Waste Generation (e.g., contaminated gloves, surplus chemical) B Characterize & Segregate Waste Is it tert-butyl N-(6-formylpyridazin-3-yl)carbamate? A->B C Select & Label Compatible Hazardous Waste Container B->C D Accumulate in Satellite Accumulation Area (SAA) Keep container closed. C->D E Request Waste Pickup (Contact Institutional EHS Office) D->E Container is full or accumulation time limit reached F Transport to Central Storage (Handled by Trained Personnel) E->F G Manifest & Transport Off-site (Licensed Hazardous Waste Vendor) F->G H Final Disposal (High-Temperature Incineration with Scrubber) G->H I Regulatory Compliance (EPA & OSHA) I->G J Laboratory Chemical Hygiene Plan (CHP) J->D

Caption: Disposal workflow for tert-butyl N-(6-formylpyridazin-3-yl)carbamate.

Step-by-Step Procedure:

  • Initiate Disposal Request: Once your waste container is full or has reached your institution's time limit for satellite accumulation (often 90 days for large quantity generators), contact your EHS office to schedule a waste pickup.[11][15]

  • Professional Collection: Trained EHS personnel will collect the sealed and properly labeled container from your laboratory.

  • Consolidation and Manifesting: The waste is transported to a central accumulation facility where it is documented on a hazardous waste manifest. This manifest is a critical legal document that tracks the waste from "cradle to grave."[15]

  • Licensed Transport: A certified hazardous waste transportation company transports the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Ultimate Destruction: At the TSDF, the compound will be destroyed via high-temperature incineration.[6] This method is necessary to break down the stable pyridazine ring and the carbamate structure. The incinerator must be equipped with afterburners and scrubbers to neutralize the harmful nitrogen oxides (NOx) and other hazardous gases produced during combustion.[6]

Part 4: Emergency Procedures for Spills

Safe disposal planning includes being prepared for accidents. In the event of a spill, follow these procedures immediately.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation, preferably within a chemical fume hood.[7]

  • Consult SDS: Refer to the SDS for a similar compound or your laboratory's Chemical Hygiene Plan (CHP) for specific spill cleanup information.[11][16]

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[6]

  • Contain and Absorb: For a small spill of the solid, carefully sweep it up without creating dust and place it in your hazardous waste container.[8][10] For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), then sweep the absorbed material into the hazardous waste container.[17][18]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EHS office as required by your institution's policy.

By adhering to this comprehensive guide, you are not only complying with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental responsibility. This protocol ensures that the lifecycle of tert-butyl N-(6-formylpyridazin-3-yl)carbamate, from benchtop to final disposal, is managed with the expertise and care that your research deserves.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved February 10, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved February 10, 2026, from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA NEPAL. Retrieved February 10, 2026, from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved February 10, 2026, from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab. Retrieved February 10, 2026, from [Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET. (2010, October 28). Alfa Aesar. Retrieved February 10, 2026, from [Link]

  • tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved February 10, 2026, from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved February 10, 2026, from [Link]

  • Managing Hazardous Waste Generated in Laboratories. (n.d.). Ohio EPA. Retrieved February 10, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved February 10, 2026, from [Link]

  • Cooling Tower Chemicals - CARBAMATE. (2009, May 21). Cannon Water. Retrieved February 10, 2026, from [Link]

  • Carbamates Waste Compatibility. (n.d.). CP Lab Safety. Retrieved February 10, 2026, from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved February 10, 2026, from [Link]

  • Carbamate Pesticides Standard - Safety Data Sheet. (2024, August 23). Restek. Retrieved February 10, 2026, from [Link]

  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA. Retrieved February 10, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (2008, October 12). Greenbook.net. Retrieved February 10, 2026, from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved February 10, 2026, from [Link]

  • Pyridazine. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • CAS#:2680860-73-3 | tert-butyl N-(6-fluoropyridazin-3-yl)carbamate. (2025, September 2). Chemsrc. Retrieved February 10, 2026, from [Link]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. (2023, October 30). ACS Publications. Retrieved February 10, 2026, from [Link]

  • Pyridazine Derivatives. (n.d.). Mansoura University. Retrieved February 10, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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